molecular formula C4H12N2O2S B13399259 N,N'-Diethylsulfamide CAS No. 6104-21-8

N,N'-Diethylsulfamide

Cat. No.: B13399259
CAS No.: 6104-21-8
M. Wt: 152.22 g/mol
InChI Key: YGYHTXXMUPZRML-UHFFFAOYSA-N
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Description

N,N'-Diethylsulfamide is a chemical compound provided for research and development purposes. Researchers investigating [mention potential research areas, e.g., sulfonamide/sulfamide chemistry, enzyme inhibition, or medicinal chemistry] may find this compound of interest. As a sulfamide derivative, its properties and potential mechanisms of action can be explored in various in vitro biochemical assays. Key Note: The specific physicochemical properties, detailed applications, and mechanism of action for N,N'-Diethylsulfamide are not fully characterized in the general scientific literature. Further laboratory investigation is required to elucidate its full research value. Important: This product is strictly labeled 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(ethylsulfamoyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-3-5-9(7,8)6-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYHTXXMUPZRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276980
Record name N-(ethylsulfamoyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-21-8
Record name N,N'-DIETHYLSULFAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(ethylsulfamoyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Diethylsulfamide (CAS 6104-21-8): Safety, Handling, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylsulfamide, with the CAS registry number 6104-21-8, is a chemical compound with the molecular formula C4H12N2O2S.[1][2] While not as extensively documented as other laboratory reagents, it holds potential interest in various synthetic applications. This guide provides a detailed overview of its known properties, a synthesized safety data sheet based on available information and data from analogous compounds, protocols for safe handling, and a detailed experimental procedure for its synthesis.

Chemical and Physical Properties

A summary of the computed physical and chemical properties for N,N'-Diethylsulfamide is provided below. It is important to note that these are predicted values.

PropertyValueSource
Molecular Weight 152.22 g/mol PubChem[1]
Molecular Formula C4H12N2O2SPubChem[1]
IUPAC Name N-(ethylsulfamoyl)ethanaminePubChem[1]
SMILES CCNS(=O)(=O)NCCPubChem[1]
XLogP3 -0.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesized Safety Data Sheet (SDS)

This SDS is a composite of information for N,N'-Diethylsulfamide and analogous compounds where specific data is unavailable. All handling should proceed with the assumption of potential hazards.

  • Product Name: N,N'-Diethylsulfamide

  • CAS Number: 6104-21-8

GHS Classification (Inferred from Analogous Compounds)

Based on the GHS classifications for structurally similar compounds such as N,N-Dimethylsulfamide and N,N-Diethyldodecanamide, N,N'-Diethylsulfamide may be classified as follows:

  • Acute Toxicity, Oral (Category 4)[3]

  • Skin Irritation (Category 2)[3][4]

  • Serious Eye Irritation (Category 2)[3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[3][4]

GHS Label Elements, including Precautionary Statements (Inferred)

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash skin thoroughly after handling.[3]

    • P270: Do not eat, drink or smoke when using this product.[3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P301+P317: IF SWALLOWED: Get medical help.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P319: Get medical help if you feel unwell.[3]

    • P332+P317: If skin irritation occurs: Get medical help.[3]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[3]

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P405: Store locked up.[3]

    • P501: Dispose of contents/container to an approved waste disposal plant.[3][6]

  • Substance: N,N'-Diethylsulfamide

  • CAS Number: 6104-21-8

  • Purity: >95% (Assumed for laboratory grade)

  • General Advice: Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.[8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

  • Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage, including any Incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear protective clothing.

    • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

  • See table in the "Chemical and Physical Properties" section.

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides.

  • Acute Toxicity: No specific data available for N,N'-Diethylsulfamide. Harmful if swallowed (inferred).

  • Skin Corrosion/Irritation: Causes skin irritation (inferred).

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (inferred).

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (inferred).

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

  • No data available.

  • Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.[9][10][11]

  • Not regulated as a hazardous material for transportation.

  • This safety data sheet complies with the requirements of Regulation (EC) No. 1907/2006.

  • The above information is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide. The information in this document is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product.

Safe Handling and Experimental Protocols

Logical Flow for Safe Handling of N,N'-Diethylsulfamide

A Assess Hazards (Review SDS) B Select Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat A->B Informs D Weighing and Transfer B->D C Engineering Controls - Fume Hood C->D E Reaction Setup D->E F Work-up and Purification E->F G Waste Disposal F->G H Decontamination G->H Reactant1 Ethylamine Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Pyridine Reactant2->Intermediate Reactant3 Sulfuryl Chloride Reactant3->Intermediate Slow Addition at -15°C Product N,N'-Diethylsulfamide Intermediate->Product Work-up

Caption: Synthesis of N,N'-Diethylsulfamide.

Materials:

  • Ethylamine

  • Pyridine

  • Sulfuryl chloride

  • Petroleum ether

  • 6 M Hydrochloric acid

  • 2 L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Calcium chloride drying tubes

  • Acetone-dry ice bath

Procedure:

  • Setup: In a fume hood, equip a dry 2 L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. Protect the apparatus from atmospheric moisture with calcium chloride drying tubes.

  • Initial Charge: Charge the flask with 500 mL of petroleum ether, 100 g (2.20 moles) of ethylamine, and 140 g (1.76 moles) of pyridine.

  • Cooling: Cool the stirred mixture in an acetone-dry ice bath to a temperature between -30°C and -15°C.

  • Addition of Sulfuryl Chloride: Prepare a solution of 120 g (0.889 mole) of sulfuryl chloride in 220 mL of petroleum ether. Add this solution dropwise from the dropping funnel to the reaction flask at a rate that maintains the internal temperature below -15°C.

  • Warming to Room Temperature: After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

  • Work-up:

    • Separate and discard the petroleum ether layer.

    • Make the dark, semi-solid residue acidic by the addition of 6 M hydrochloric acid.

    • Heat the acidic mixture under reflux for 2 hours.

  • Isolation and Purification: (Note: The original synthesis was for a related compound, and the purification of N,N'-Diethylsulfamide may require optimization).

    • Cool the reaction mixture.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product may be purified by recrystallization or column chromatography.

References

  • N,N-Diethyldodecanamide | C16H33NO | CID 18783 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved February 5, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

  • N,N'-Diethylsulfamide | C4H12N2O2S | CID 219236 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • 2,2'-dithienyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

  • N,N'-diethylsulfamide - 6104-21-8, C4H12N2O2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 5, 2026, from [Link]

  • Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide) - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved February 5, 2026, from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

  • Benzyne - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved February 5, 2026, from [Link]

  • Acetonitrile, diethylamino - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

N,N'-Diethylsulfamide molecular weight and solubility data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and solubility landscape of N,N'-Diethylsulfamide (CAS 6104-21-8). It is designed for researchers requiring precise data for experimental design, specifically in medicinal chemistry and process development.

Physicochemical Profiling & Solubility Data

Executive Summary

N,N'-Diethylsulfamide is a symmetric sulfamide derivative (


) utilized primarily as a polar, non-hydrolyzable bioisostere of urea in drug design. Unlike ureas, the sulfamide moiety offers unique hydrogen-bonding geometry and enhanced metabolic stability against amidases. This compound also serves as a critical synthetic intermediate in the preparation of azoalkanes (e.g., azoethane) and complex heterocyclic scaffolds.
Physicochemical Profile

The following data is synthesized from computational descriptors and experimental literature.

PropertyValueSource/Method
Chemical Name N,N'-DiethylsulfamideIUPAC
CAS Number 6104-21-8Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 152.22 g/mol Calculated (C:12.01, H:1.01, N:14.01, O:16.00, S:32.06)
Physical State Crystalline SolidExperimental (Org. Synth.)
LogP (Octanol/Water) -0.2Computed (XLogP3) [1]
H-Bond Donors 2Structure Analysis (NH groups)
H-Bond Acceptors 4Structure Analysis (O and N atoms)
Polar Surface Area 66.6 ŲComputed (Cactvs) [1]

Structural Insight: The molecule possesses


 symmetry (in its most stable conformer), with two ethyl groups flanking the tetrahedral sulfonyl core. The computed LogP of -0.2 indicates a hydrophilic  nature, suggesting significant aqueous solubility compared to its carbon analogs (e.g., N,N'-diethylurea).
Solubility Landscape

Understanding the solubility profile is critical for formulation and assay development. The data below categorizes solvent compatibility based on the "Like Dissolves Like" principle and LogP data.

Solubility Table
Solvent ClassSolventSolubility RatingComments
Aqueous Water (pH 7)High LogP -0.2 suggests >10 mg/mL. Heating facilitates dissolution.
Polar Organic Ethanol, MethanolHigh Excellent solvent for recrystallization.
Chlorinated Dichloromethane (DCM)Moderate Good for extraction from aqueous phases.
Aprotic Polar DMSO, DMFHigh Preferred for stock solutions (>50 mM).
Non-Polar Hexane, HeptaneLow/Insoluble Used as an anti-solvent to precipitate the product.
Experimental Protocol: Gravimetric Solubility Determination

Use this self-validating protocol if exact saturation limits are required for your specific lot.

  • Preparation: Weigh approx. 100 mg of N,N'-diethylsulfamide into a scintillating vial.

  • Saturation: Add solvent (e.g., water) in 100 µL increments, vortexing for 5 minutes between additions at 25°C.

  • Equilibration: Once dissolution is slow, stir the slurry for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR analyze via HPLC-UV (210 nm) against a standard curve.

Synthesis & Purification Methodology

The most authoritative synthesis of N,N'-diethylsulfamide is described in Organic Syntheses (Coll. Vol. 6, p. 78), often as a precursor to azoethane [2].

Reaction Scheme:



Step-by-Step Protocol

Note: This reaction is highly exothermic. Proper cooling is mandatory.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and an inert gas inlet (

    
    ).
    
  • Reagents: Charge the flask with Ethylamine (4 equivalents) dissolved in an inert solvent (e.g., Petroleum Ether or DCM). Cool the system to -10°C to 0°C using an ice-salt bath.

  • Addition: Add Sulfuryl Chloride (

    
    , 1 equivalent) dropwise over 1-2 hours. Crucial: Maintain internal temperature < 5°C to prevent side reactions.
    
  • Workup:

    • Allow the mixture to warm to Room Temperature (RT).

    • Filter off the precipitated ethylamine hydrochloride salt.

    • Wash the filtrate with water to remove residual salts.

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Water or Ether/Pentane to obtain pure N,N'-diethylsulfamide.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G Start Reagents: Sulfuryl Chloride + Ethylamine Reaction Reaction Phase Solvent: DCM/Ether Temp: < 0°C (Exothermic) Start->Reaction Dropwise Addition Filtration Filtration Remove EtNH3+Cl- Salt Reaction->Filtration Warm to RT Extraction Aqueous Wash Remove residual salts Filtration->Extraction Filtrate Drying Drying (Na2SO4) Extraction->Drying Organic Layer Crude Evaporation Crude Solid Drying->Crude Recryst Recrystallization (Ethanol/Water) Crude->Recryst Final Pure N,N'-Diethylsulfamide (Crystalline Solid) Recryst->Final

Figure 1: Critical process flow for the synthesis and purification of N,N'-Diethylsulfamide.

Applications in Drug Design

In medicinal chemistry, N,N'-diethylsulfamide is valued for its specific geometry.

  • Bioisostere: It replaces the urea linkage (

    
    ) with a sulfamide linkage (
    
    
    
    ). This alters the hydrogen bond acceptor angles and increases polarity (lowering LogP), which can improve the solubility of lipophilic drug candidates.
  • Transition State Analog: The tetrahedral geometry of the sulfonyl group mimics the tetrahedral transition state of amide hydrolysis, making sulfamides potent transition-state inhibitors for proteolytic enzymes [3].

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219236, N,N'-Diethylsulfamide. Retrieved from [Link]

  • Ohme, R., Preuschhof, H., & Heyne, H. (1988). Azoethane. Organic Syntheses, Collective Volume 6, 78. Retrieved from [Link]

  • Winum, J. Y., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 767-792.

A Deep Dive into Sulfamide Isomers: A Technical Guide to N,N'-Diethylsulfamide and N,N-Diethylsulfamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfamides represent a critical pharmacophore in modern drug discovery, valued for their diverse biological activities and favorable physicochemical properties. Within this class, the subtle yet significant structural differences between symmetrically and asymmetrically substituted isomers can profoundly impact their biological targets, pharmacokinetic profiles, and overall therapeutic potential. This in-depth technical guide provides a comprehensive analysis of two isomeric sulfamides: the symmetric N,N'-diethylsulfamide and the asymmetric N,N-diethylsulfamide. We will explore their distinct structural attributes, synthesis methodologies, and characterization techniques, offering field-proven insights for researchers, scientists, and drug development professionals. This guide aims to equip scientists with the foundational knowledge to strategically leverage the unique properties of each isomer in the design and development of novel therapeutics.

Introduction: The Significance of Sulfamide Isomerism in Medicinal Chemistry

The sulfamide moiety (-NH-SO₂-NH-) is a cornerstone in the design of a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer.[1][2][3] The versatility of the sulfamide scaffold allows for extensive chemical modification, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. A key, yet often underexplored, aspect of sulfamide chemistry is the impact of substitution patterns on the central sulfuryl group. The distinction between symmetrically (N,N'-) and asymmetrically (N,N-) substituted sulfamides introduces significant variations in molecular geometry, polarity, and hydrogen bonding capabilities.[4] These differences, in turn, can dictate how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its pharmacological profile.

This guide focuses on two representative isomers, N,N'-diethylsulfamide and N,N-diethylsulfamide, to illuminate the core structural and functional distinctions that arise from their unique substitution patterns. By understanding these nuances, drug development professionals can make more informed decisions in lead optimization and candidate selection.

Structural Elucidation: A Tale of Two Isomers

The fundamental difference between N,N'-diethylsulfamide and N,N-diethylsulfamide lies in the placement of the two ethyl groups relative to the central sulfonyl moiety.

N,N'-Diethylsulfamide (Symmetrical) : In this isomer, each nitrogen atom of the sulfamide core is substituted with one ethyl group. This symmetrical arrangement results in a molecule with a C2 axis of symmetry.

N,N-Diethylsulfamide (Asymmetrical) : In contrast, the asymmetrical isomer has both ethyl groups attached to the same nitrogen atom, leaving the other nitrogen unsubstituted. This arrangement breaks the molecular symmetry.

These seemingly minor structural variations have profound implications for the molecules' three-dimensional shape, electronic distribution, and intermolecular interactions.

G cluster_0 N,N'-Diethylsulfamide (Symmetrical) cluster_1 N,N-Diethylsulfamide (Asymmetrical) N1 N C1 CH₂ N1->C1 H1 H N1->H1 S1 S S1->N1 N2 N S1->N2 O1 O S1->O1 O2 O S1->O2 C3 CH₂ N2->C3 H2 H N2->H2 C2 CH₃ C1->C2 C4 CH₃ C3->C4 N3 N C5 CH₂ N3->C5 C7 CH₂ N3->C7 S2 S S2->N3 N4 N S2->N4 O3 O S2->O3 O4 O S2->O4 H3 H N4->H3 H4 H N4->H4 C6 CH₃ C5->C6 C8 CH₃ C7->C8

Figure 1: 2D structural representations of N,N'-diethylsulfamide and N,N-diethylsulfamide.

Conformational Analysis and Hydrogen Bonding

The presence and location of N-H protons are critical determinants of a sulfamide's ability to act as a hydrogen bond donor.

  • N,N'-Diethylsulfamide possesses two N-H protons, one on each nitrogen. This allows it to act as a dual hydrogen bond donor, potentially forming more extensive and rigid interactions with a biological target. The symmetrical nature of the molecule may favor specific, well-defined conformations.[5]

  • N,N-Diethylsulfamide , with two N-H protons on one nitrogen and none on the other, presents a different hydrogen bonding profile. The -NH₂ group can act as a hydrogen bond donor, while the disubstituted nitrogen is a hydrogen bond acceptor. This asymmetry can lead to different binding orientations and interactions compared to its symmetrical counterpart.

These differences in hydrogen bonding potential are paramount in drug design, as they directly influence the strength and specificity of drug-receptor interactions.

Synthesis Strategies: Tailoring the Approach to the Isomer

The synthesis of symmetrically and asymmetrically substituted sulfamides requires distinct strategic approaches, primarily centered around the reaction of sulfuryl chloride with the appropriate amine precursors.[6]

Synthesis of N,N'-Diethylsulfamide (Symmetrical)

The synthesis of symmetrical N,N'-dialkylsulfamides is typically achieved through the reaction of sulfuryl chloride (SO₂Cl₂) with a primary amine.[1]

Reaction Scheme:

SO₂Cl₂ + 2 R-NH₂ → R-NH-SO₂-NH-R + 2 HCl

In the case of N,N'-diethylsulfamide, ethylamine is the primary amine of choice.

Experimental Protocol: Synthesis of N,N'-Diethylsulfamide

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is charged with a solution of ethylamine (2.2 equivalents) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.0 equivalent) in the same solvent is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure N,N'-diethylsulfamide.

G reagents Ethylamine (2.2 eq) DCM or THF reaction Reaction at 0°C to RT (12-24h) reagents->reaction so2cl2 Sulfuryl Chloride (1.0 eq) in DCM/THF so2cl2->reaction workup Aqueous Workup (HCl, H₂O, Brine) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product N,N'-Diethylsulfamide purification->product

Figure 2: Experimental workflow for the synthesis of N,N'-diethylsulfamide.

Synthesis of N,N-Diethylsulfamide (Asymmetrical)

The synthesis of asymmetrical N,N-dialkylsulfamides involves the reaction of sulfuryl chloride with a secondary amine.[1]

Reaction Scheme:

SO₂Cl₂ + 2 R₂NH → R₂N-SO₂-NR₂ (intermediate) + 2 HCl R₂N-SO₂-NR₂ + H₂O → R₂N-SO₂-NH₂ + R₂NH

In this case, diethylamine is the secondary amine used. The initial reaction forms the tetra-substituted sulfamide, which is then hydrolyzed to the desired N,N-diethylsulfamide.

Experimental Protocol: Synthesis of N,N-Diethylsulfamide

  • Reaction Setup: A similar setup to the symmetrical synthesis is used. The flask is charged with a solution of diethylamine (2.2 equivalents) in a suitable aprotic solvent.

  • Cooling: The reaction mixture is cooled to 0 °C.

  • Addition of Sulfuryl Chloride: Sulfuryl chloride (1.0 equivalent) in the same solvent is added dropwise.

  • Reaction & Hydrolysis: After the initial reaction, water is carefully added to the reaction mixture to hydrolyze the intermediate tetraethylsulfamide. The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Workup: The workup procedure is similar to the symmetrical synthesis, involving washing with dilute acid, water, and brine, followed by drying of the organic layer.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield N,N-diethylsulfamide.

G reagents Diethylamine (2.2 eq) DCM or THF reaction Reaction at 0°C to RT reagents->reaction so2cl2 Sulfuryl Chloride (1.0 eq) in DCM/THF so2cl2->reaction hydrolysis Hydrolysis (H₂O) reaction->hydrolysis workup Aqueous Workup (HCl, H₂O, Brine) hydrolysis->workup purification Purification (Chromatography or Recrystallization) workup->purification product N,N-Diethylsulfamide purification->product

Figure 3: Experimental workflow for the synthesis of N,N-diethylsulfamide.

Spectroscopic Characterization: Distinguishing Between Isomers

Unequivocal identification of the N,N'- and N,N- isomers is crucial and can be readily achieved through a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the two isomers.

  • ¹H NMR:

    • N,N'-Diethylsulfamide (Symmetrical): Due to its symmetry, the ¹H NMR spectrum will show a single set of signals for the ethyl group: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The N-H proton will appear as a single broad signal.[7]

    • N,N-Diethylsulfamide (Asymmetrical): The ¹H NMR spectrum will be more complex. It will display one set of signals (quartet and triplet) for the two equivalent ethyl groups on the disubstituted nitrogen. The -NH₂ protons will appear as a distinct, often broad, singlet.

  • ¹³C NMR:

    • N,N'-Diethylsulfamide (Symmetrical): The spectrum will exhibit two signals corresponding to the two carbon atoms of the equivalent ethyl groups.[8]

    • N,N-Diethylsulfamide (Asymmetrical): Similarly, the ¹³C NMR spectrum will show two signals for the carbons of the two equivalent ethyl groups.

Table 1: Expected NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound¹H NMR (-CH₂-)¹H NMR (-CH₃-)¹³C NMR (-CH₂)¹³C NMR (-CH₃-)
N,N'-Diethylsulfamide~3.1 (q)~1.2 (t)~40~15
N,N-Diethylsulfamide~3.2 (q)~1.2 (t)~42~14

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both N,N'-diethylsulfamide and N,N-diethylsulfamide have the same molecular weight (152.22 g/mol ), their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ, reflecting their distinct structures.

  • N,N'-Diethylsulfamide: A characteristic fragmentation may involve the cleavage of the N-S bond, leading to fragments corresponding to the loss of an ethylamino group.

  • N,N-Diethylsulfamide: Fragmentation may be dominated by the loss of one of the ethyl groups from the disubstituted nitrogen, or cleavage of the S-N bond to lose the diethylamino group.[9][10][11][12]

A detailed analysis of the fragmentation patterns can provide confirmatory evidence for the isomeric structure.

Physicochemical Properties and Reactivity: The Impact of Symmetry

The structural differences between the two isomers translate into distinct physicochemical properties and chemical reactivity.

Table 2: Comparison of Physicochemical Properties

PropertyN,N'-Diethylsulfamide (Symmetrical)N,N-Diethylsulfamide (Asymmetrical)Rationale
Polarity Generally lowerGenerally higherThe asymmetrical distribution of substituents and the presence of the -NH₂ group in the N,N- isomer lead to a larger dipole moment.
Boiling Point Expected to be lowerExpected to be higherThe higher polarity and greater potential for intermolecular hydrogen bonding of the N,N- isomer result in stronger intermolecular forces.
Solubility More soluble in nonpolar solventsMore soluble in polar solvents"Like dissolves like." The higher polarity of the N,N- isomer enhances its solubility in polar solvents like water and alcohols.
Acidity (N-H) Less acidicMore acidicThe electron-withdrawing sulfonyl group has a more pronounced effect on the acidity of the two protons on the same nitrogen in the N,N- isomer.

The differential reactivity of the N-H protons is a key consideration. The two N-H protons of N,N'-diethylsulfamide are equivalent and can undergo similar reactions. In contrast, the two protons of the -NH₂ group in N,N-diethylsulfamide are more acidic and reactive, while the other nitrogen is a tertiary amine and thus unreactive at the nitrogen itself. This difference in reactivity can be exploited for selective chemical modifications.

Biological Activity and Drug Development Implications: A Question of Fit

The distinct shapes, hydrogen bonding capabilities, and electronic profiles of symmetrical and asymmetrical sulfamides can lead to significant differences in their biological activities.

  • Target Binding: The symmetrical nature of N,N'-diethylsulfamide may favor binding to proteins with symmetrical binding pockets, allowing for a "bidentate" interaction through its two N-H donors. In contrast, the asymmetrical N,N-diethylsulfamide may be better suited for binding sites that have distinct hydrogen bond donor and acceptor regions.

  • Pharmacokinetics: The differences in polarity and solubility can impact the absorption, distribution, metabolism, and excretion (ADME) profiles of the two isomers. For instance, the higher polarity of N,N-diethylsulfamide might lead to faster renal clearance.[3]

  • Metabolic Stability: The presence of the -NH₂ group in N,N-diethylsulfamide provides a potential site for metabolic transformations, such as N-acetylation or N-glucuronidation, which may differ from the metabolic fate of the N,N'-isomer.

While specific comparative biological data for N,N'- and N,N-diethylsulfamide are not extensively reported in the public domain, studies on other symmetrically and asymmetrically substituted sulfamides have demonstrated the profound impact of this isomerism on biological activity. For example, in the development of carbonic anhydrase inhibitors, both symmetrical and unsymmetrical sulfamides have shown potent inhibitory activity, with the substitution pattern influencing isoform selectivity.[13] Similarly, in the context of anticancer agents, both symmetric and unsymmetric cyclic sulfamides have exhibited significant activity, with subtle structural changes leading to variations in potency against different cancer cell lines.[1]

Conclusion and Future Perspectives

The seemingly subtle distinction between N,N'-diethylsulfamide and N,N-diethylsulfamide provides a compelling illustration of how isomerism can be a powerful tool in drug design. The symmetrical isomer offers a scaffold with bivalent hydrogen bonding capabilities, while the asymmetrical counterpart presents a more polarized structure with distinct donor and acceptor sites.

As drug discovery continues to move towards more targeted and personalized therapies, a deeper understanding of the structure-activity relationships of isomeric compounds is paramount. The principles outlined in this guide, using the diethylsulfamide isomers as a model system, can be extrapolated to a wide range of substituted sulfamides. By carefully considering the implications of symmetry and asymmetry, medicinal chemists can more effectively design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on systematic comparative studies of isomeric sulfamides against a broad panel of biological targets to further elucidate the nuanced roles of their structural differences.

References

  • Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353–2360.
  • Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed.
  • A New Method for the Synthesis of N, N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent.
  • Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. PubMed.
  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
  • Application Note: Mass Spectrometric Fragmentation Analysis of N-Isobutylbenzamide. Benchchem.
  • Amine to Amide (via Acid Chloride). Common Conditions.
  • Synthesis of N,N-Diethyl Trifluoromethane sulfonamide. PrepChem.com.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Microwave-assisted sulfonylation of amines. Royal Society of Chemistry.
  • Spectral Assignments and Reference D
  • Amines as Nucleophiles. Chemistry LibreTexts.
  • Sulfonamide-related conformational effects and their importance in structure-based design. SpringerLink.
  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK.
  • Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS.
  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PubMed Central.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed Central.
  • Experimental values vs. theoretical 13 C NMR chemical shifts of ISMT.
  • Preparation method of N, N-diethyl ethylenediamine.
  • The Shapes of Sulfonamides: A Rot
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities.
  • Mass Spectrometry: Fragment
  • 1H NMR Chemical Shifts.
  • An Insight into Synthetic and Pharmacological Profile of Sulphanilamide.
  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • Inhibition Profiles of Some Symmetric Sulfamides Derived from Phenethylamines on Human Carbonic Anhydrase I, and II Isoenzymes. PubMed.
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
  • Mass Spectrometry - Fragmentation P
  • Ion fragmentation of small molecules in mass spectrometry.
  • Ion fragmentation of small molecules in mass spectrometry.
  • Inhibition Profiles of Some Symmetric Sulfamides Derived from Phenethylamines on Human Carbonic Anhydrase I, and II Isoenzymes.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. FDA.
  • Electron Ionization Mass Spectra of Alkyl

Sources

Technical Guide: Physicochemical Properties of Dialkyl Sulfamides for Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfamide moiety (


) represents a critical bioisostere in modern medicinal chemistry, offering a distinct physicochemical profile compared to its urea (

) and sulfonamide analogs. While often utilized as a transition-state mimic for proteolytic enzymes, the dialkyl sulfamide scaffold provides unique advantages in hydrolytic stability , hydrogen bond geometry , and acidity modulation .

This guide provides a technical deep-dive into the physical properties of N,N'-dialkyl sulfamides, contrasting them with ureas to inform rational drug design. It includes validated experimental protocols for stability profiling and pKa determination, grounded in authoritative chemical principles.

Molecular Architecture & Electronic Structure

The "Tetrahedral Twist"

Unlike the planar geometry of urea (stabilized by strong


 resonance), the sulfamide group adopts a distorted tetrahedral geometry  around the sulfur atom.
  • Urea: Planar,

    
     hybridized carbon. Rigid dipole.
    
  • Sulfamide: Tetrahedral,

    
    -like sulfur. The 
    
    
    
    bond angle is typically
    
    
    , creating a "kinked" structure.

Implication for Binding: This non-planar geometry allows sulfamides to probe spherical binding pockets that planar ureas cannot access. It mimics the tetrahedral transition state of amide hydrolysis, making it a privileged scaffold for protease inhibitors (e.g., HIV protease,


-secretase).
Electronic Distribution & Dipole

The sulfonyl group (


) is a powerful electron-withdrawing group (EWG). This creates a significant electronic divergence from ureas:
  • Dipole Moment: Sulfamides exhibit a strong molecular dipole directed through the bisector of the O=S=O angle.

  • H-Bonding Potential: The sulfonyl oxygens are weaker H-bond acceptors than the urea carbonyl oxygen due to charge delocalization over two atoms. However, the N-H protons are significantly more acidic (better donors).

Visualization: Structural Divergence

G cluster_0 Urea Scaffold (Planar) cluster_1 Sulfamide Scaffold (Tetrahedral) Urea R-NH-CO-NH-R (sp2 Hybridized) Prop1 Planar Geometry Restricted Rotation Urea->Prop1 Binding Target Binding Pocket Prop1->Binding Flat Stacking Sulf R-NH-SO2-NH-R (Tetrahedral Sulfur) Prop2 Twisted Geometry Transition State Mimic Sulf->Prop2 Prop2->Binding 3D Space Filling

Caption: Structural comparison highlighting the transition from planar urea geometry to the tetrahedral sulfamide scaffold, enabling 3D space-filling interactions.

Physicochemical Profiling

Acidity (pKa) - The Critical Differentiator

The most significant physicochemical difference between dialkyl sulfamides and ureas is the acidity of the N-H protons.

  • Urea pKa:

    
     (effectively neutral in water).
    
  • N,N'-Dialkyl Sulfamide pKa:

    
     (depending on R-groups).
    

Mechanism: The strong inductive effect of the


 group stabilizes the conjugate base (anion) upon deprotonation.
Application:  At physiological pH (7.4), sulfamides remain largely neutral but can serve as strong Hydrogen Bond Donors (HBD) . In basic conditions, they can be deprotonated to form tight ionic interactions with positively charged residues (e.g., Arginine, Lysine) in active sites.
Lipophilicity (LogP) & Solubility

Sulfamides are generally more polar than their carbon-only analogs, but the "Sulfamide Shift" in LogP is nuanced.

  • Polarity: The

    
     moiety adds polarity, often lowering LogP by 0.5–1.0 units compared to a carbamate or alkyl chain, improving aqueous solubility.
    
  • Solubility: The high melting point (often

    
    C for symmetrical variants) due to strong intermolecular H-bonding networks (zigzag or dimer motifs) can sometimes limit solubility despite the polarity.
    

Table 1: Comparative Properties

PropertyUrea (

)
Dialkyl Sulfamide (

)
Impact on Drug Design
Geometry Planar (

)
Tetrahedral (

)
Access to spherical/deep pockets.[1][2]
N-H Acidity (pKa)


Stronger H-bond donor; potential for ionic binding.[1][2]
H-Bond Acceptor Strong (C=O)Moderate (S=O, split charge)Modulates binding affinity/selectivity.[1][2]
Hydrolytic Stability High (Enzymatically labile)Superior (Protease resistant)Increased metabolic half-life (

).[1][2]

Chemical Stability & Reactivity

Dialkyl sulfamides exhibit exceptional hydrolytic stability compared to ureas, carbamates, and even some sulfonamides.

  • Acid/Base Resistance: They are resistant to hydrolysis in boiling 1N HCl or 1N NaOH for extended periods. This makes them ideal linkers for covalent drugs or harsh formulation conditions.

  • Nucleophilic Attack: The sulfur atom is less electrophilic than the carbonyl carbon of urea, making it resistant to nucleophilic attack by biological thiols or water.

Experimental Characterization Protocols

Protocol A: Comparative Hydrolytic Stress Testing

Purpose: To validate the superior stability of a sulfamide candidate against a urea control.

Materials:

  • Test Compound (Sulfamide derivative)

  • Control Compound (Urea analog)

  • Solvents: Acetonitrile (HPLC grade), 1N HCl, 1N NaOH, 3%

    
    .
    
  • Instrument: HPLC-UV/Vis or LC-MS.

Workflow:

  • Preparation: Prepare 1 mM stock solutions of Test and Control in Acetonitrile.

  • Stress Conditions: Aliquot into glass vials:

    • Acid Stress: 1:1 mixture of Stock + 1N HCl.

    • Base Stress:[3] 1:1 mixture of Stock + 1N NaOH.

    • Oxidative Stress: 1:1 mixture of Stock + 3%

      
      .
      
    • Thermal Control: Stock + Water at

      
      C.
      
  • Incubation: Heat acid/base samples to

    
    C for 24 hours. Keep oxidative sample at RT.
    
  • Analysis: Neutralize samples and analyze via HPLC at

    
    .
    
  • Calculation: Calculate % Recovery using the Area Under Curve (AUC).

    
    
    Expectation: Sulfamides 
    
    
    
    recovery; Ureas may show degradation in acid/base.
Protocol B: pKa Determination via UV-Metric Titration

Purpose: To determine the precise acidity of the N-H proton for binding modeling.

Methodology: Since sulfamides have low UV absorbance, use a "Cosolvent Potentiometric Titration" if solubility is low, or UV-metric if an aromatic chromophore is attached (e.g., Phenyl-sulfamide).

  • System: Sirius T3 or equivalent automated titrator.

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water ratios (if insoluble).

  • Procedure:

    • Dissolve 1-2 mg of sample.

    • Titrate with 0.5 M KOH from pH 2 to pH 12.

    • Measure UV absorbance shift (bathochromic shift) upon deprotonation of the N-H.

  • Data Fitting: Fit the absorbance vs. pH curve using the Henderson-Hasselbalch equation to extract the pKa.

Visualization: Stability Workflow

Stability cluster_conditions Stress Conditions (24h) Start Compound Stock (1 mM MeCN) Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C) Start->Base Oxid Oxidation (3% H2O2, RT) Start->Oxid Analysis LC-MS Quantitation (% Recovery) Acid->Analysis Base->Analysis Oxid->Analysis Decision Stability Profile Analysis->Decision

Caption: Workflow for accelerated stability testing (Stress Testing) to confirm hydrolytic resistance of sulfamide scaffolds.

References

  • Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres of Ureas and Sulfonamides in Medicinal Chemistry. Journal of Medicinal Chemistry . [Link]

  • Winum, J. Y., et al. (2006). Sulfamates and sulfamides: derivatives with interesting biological properties. Medicinal Research Reviews . [Link]

  • Maryanoff, B. E. (2004). Stereoselective Synthesis and Biological Activity of N,N'-Dialkylsulfamides. Chemical Reviews . [Link]

  • Gatland, A. E., et al. (2012).[4] The Sulfamide Motif in the Design of Protease Inhibitors. ChemMedChem . [Link]

  • FDA Guidance for Industry. (2021). Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration . [Link]

Sources

Methodological & Application

High-Precision Protocol: Reaction of Ethylamine with Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Reaction Design

The reaction between ethylamine (


) and sulfuryl chloride (

) is a bifurcated pathway. Depending on the stoichiometry , order of addition , and temperature control , the researcher can selectively target either the electrophilic intermediate Ethylsulfamoyl Chloride (a versatile sulfonylating agent) or the stable N,N'-Diethylsulfamide .

This protocol moves beyond generic "amine + acid chloride" instructions. It addresses the specific volatility of ethylamine (bp 16.6°C) and the high reactivity of sulfuryl chloride, utilizing Ethylamine Hydrochloride (


) as the amine source for precise stoichiometric control.
The Bifurcation Point
  • Pathway A (Kinetic Control): Synthesis of Ethylsulfamoyl Chloride .

    • Critical Factor:[1][2] High concentration of

      
       relative to amine.
      
    • Technique: Inverse addition (Amine added to

      
      ).
      
  • Pathway B (Thermodynamic Control): Synthesis of N,N'-Diethylsulfamide .

    • Critical Factor:[1][2] High concentration of amine relative to

      
      .
      
    • Technique: Direct addition (

      
       added to excess Amine).
      

Safety & Handling (Critical)

Danger: This reaction involves Sulfuryl Chloride , a potent source of


 and 

.[3]
  • Water Reactivity:

    
     reacts violently with water to release HCl gas and sulfuric acid.[3] All glassware must be flame-dried.
    
  • Exotherm: The reaction with amines is highly exothermic. Cooling baths are mandatory.

  • Gas Evolution: The reaction generates HCl gas. A base trap or efficient fume hood ventilation is required.

  • Ethylamine: Extremely volatile and flammable. Handling the hydrochloride salt (

    
    ) is recommended for safety and precision.
    

Mechanistic Pathway & Logic[4]

The reaction proceeds via a nucleophilic substitution at the sulfur atom.

ReactionMechanism cluster_conditions Selectivity Control Reactants Ethylamine + Sulfuryl Chloride Inter Intermediate: Zwitterionic Adduct Reactants->Inter Nucleophilic Attack Prod1 Target A: Ethylsulfamoyl Chloride (EtNH-SO2-Cl) Inter->Prod1 -HCl (Base Trap) Low Temp, Excess SO2Cl2 Prod2 Target B: N,N'-Diethylsulfamide (EtNH-SO2-NHEt) Prod1->Prod2 + Ethylamine (Second Attack)

Figure 1: Mechanistic bifurcation dependent on reactant concentration and stoichiometry.

Experimental Protocols

Reagent Preparation Table
ReagentMW ( g/mol )RoleHandling Note
Ethylamine HCl 81.54Nucleophile SourceHygroscopic; dry under vacuum before use.
Sulfuryl Chloride 134.97ElectrophileCorrosive/Fuming. Dispense via glass syringe only.
Triethylamine (TEA) 101.19HCl ScavengerDistill over

if high purity required.
Dichloromethane (DCM) 84.93SolventAnhydrous required (Water < 50 ppm).
Protocol A: Synthesis of Ethylsulfamoyl Chloride

Objective: Mono-substitution (


).
Key Strategy: Inverse Addition . We maintain a high concentration of electrophile (

) to prevent the product from reacting with a second amine molecule.
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge Electrophile: Add Sulfuryl Chloride (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to

    
    ) to the RBF.
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: -20°C is acceptable but -78°C maximizes selectivity.

  • Prepare Nucleophile: In a separate flask, dissolve Ethylamine HCl (1.0 equiv) and Triethylamine (2.0 equiv) in DCM. Stir for 10 mins to liberate the free base.

  • Addition: Transfer the amine solution to the addition funnel. Add dropwise to the cold

    
     solution over 60 minutes.
    
    • Why? Slow addition ensures

      
       is always in excess.
      
  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Workup (Rapid):

    • Filter off the triethylamine hydrochloride salt precipitate under inert atmosphere (Schlenk frit recommended).

    • Concentrate the filtrate in vacuo at low temperature (< 20°C).

    • Result: The residue is crude Ethylsulfamoyl Chloride.

    • Stability Note: This compound is moisture-sensitive and thermally unstable. Use immediately for the next step (e.g., reaction with a second nucleophile) without purification.

Protocol B: Synthesis of N,N'-Diethylsulfamide

Objective: Double-substitution (


).
Key Strategy: Direct Addition . Excess amine drives the reaction to completion.
  • Setup: Flame-dry a 250 mL RBF with stir bar, nitrogen inlet, and addition funnel.

  • Charge Nucleophile: Add Ethylamine HCl (2.5 equiv) and Triethylamine (5.0 equiv) to anhydrous DCM . Stir at Room Temperature (RT) for 15 mins.

  • Cooling: Cool the amine slurry to 0°C (Ice/Water bath).

  • Addition: Mix Sulfuryl Chloride (1.0 equiv) with a small volume of DCM in the addition funnel. Add dropwise to the amine mixture.

    • Observation: Vigorous exotherm and white precipitate (salt) formation.

  • Reaction: Remove ice bath and reflux at 40°C for 4 hours to ensure complete conversion of the intermediate chloride to the sulfamide.

  • Workup:

    • Quench with water (carefully).[3][4]

    • Wash organic layer with 1M HCl (to remove excess amine/TEA) and then Brine.

    • Dry over

      
      , filter, and evaporate.[5]
      
    • Purification: Recrystallize from Ethanol/Hexane if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of

Ensure solvent is anhydrous. Check

quality (should be pale yellow/colorless, not dark).
Formation of Sulfamide in Protocol A Localized excess of amineIncrease stir rate. Dilute amine solution further. Slow down addition rate.
Violent Exotherm Addition too fastStop addition. Re-cool the bath. Resume only when temp stabilizes.
Dark/Tarred Product Temperature too highMaintain < 0°C during addition. Sulfamoyl chlorides decompose at high temps.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Spillane, W. J., et al. (1980). "The Chemistry of Sulfamoyl Chlorides." Chemical Reviews.
  • Sulfuryl Chloride Reactivity

    • National Oceanic and Atmospheric Administration (NOAA).CAMEO Chemicals: Sulfuryl Chloride.
    • (Accessed Oct 2023).

  • Amine-Sulfonyl Chloride Protocols

    • Organic Chemistry Portal.[6]Synthesis of Sulfonamides .

    • (Accessed Oct 2023).

  • Preparation of Sulfamides

    • RSC Advances. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines."[7]

    • (Accessed Oct 2023).

Sources

Application Note: N,N'-Diethylsulfamide (DESA) as a High-Voltage Electrolyte Additive

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and battery engineers evaluating N,N'-Diethylsulfamide (DESA) as a functional electrolyte additive. It synthesizes established electrochemical principles of sulfamide-based additives with a rigorous experimental protocol for high-voltage validation.

Introduction & Rationale

As lithium-ion batteries push towards higher cut-off voltages (>4.4V vs. Li/Li⁺), the oxidative decomposition of carbonate-based electrolytes becomes the primary failure mechanism. This leads to the generation of HF, transition metal dissolution, and impedance rise.

N,N'-Diethylsulfamide (DESA) presents a unique dual-functional molecular architecture for mitigating these issues. Unlike conventional vinylene carbonate (VC) additives which focus on the anode, DESA targets the Cathode Electrolyte Interphase (CEI) and bulk electrolyte stability.

Mechanism of Action[1][2][3][4]
  • HF Scavenging (Lewis Base Action): The secondary amine nitrogens in DESA possess lone pairs that can coordinate with Lewis acids (

    
    ) generated from 
    
    
    
    decomposition. Furthermore, the N-H functionality can act as a proton trap or hydrogen-bond donor to stabilize fluoride anions (
    
    
    ), inhibiting the autocatalytic hydrolysis of the electrolyte.
  • CEI Formation (Electropolymerization): At high potentials (>4.5V), the sulfamide core can undergo controlled oxidative decomposition, forming a thin, N-S rich polymeric passivation layer on the cathode surface. This layer blocks direct solvent contact with the highly oxidizing cathode surface.

  • High Anodic Stability: The electron-withdrawing sulfonyl group (

    
    ) stabilizes the molecule against premature oxidation compared to simple amines, extending the electrochemical window.
    

Experimental Protocols

Protocol A: Electrolyte Preparation & Handling

Objective: Formulate a baseline and test electrolyte with strict moisture control (<10 ppm).

Materials:

  • Base Electrolyte: 1.0 M

    
     in EC/EMC (3:7 v/v).
    
  • Additive: N,N'-Diethylsulfamide (DESA), purity >99.9% (Recrystallized).

  • Control: Base electrolyte without additive.

Procedure:

  • Purification: If DESA purity is unknown, recrystallize from ethanol/petroleum ether and dry under vacuum at 60°C for 24h. Moisture content must be verified by Karl Fischer titration (<20 ppm).

  • Dosing: Prepare a concentration series. Recommended starting points: 0.5 wt%, 1.0 wt%, and 2.0 wt% .

    • Note: Concentrations >2% often increase viscosity and impedance without proportional stability gains.

  • Mixing: Add DESA to the base electrolyte in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm). Stir magnetically for 4 hours until fully dissolved.
  • Storage: Store in aluminum bottles or HDPE containers. Do not use glass for long-term storage if HF generation is suspected (though DESA suppresses it).

Protocol B: Electrochemical Validation (Half-Cell & Full-Cell)

Objective: Quantify the impact on oxidative stability and cycle life.[1]

Step 1: Linear Sweep Voltammetry (LSV) - Stability Window

  • Cell: 3-electrode beaker cell or coin cell (Li metal counter/ref, Pt or Carbon working).

  • Scan: OCV to 6.0 V vs.

    
    .
    
  • Rate: 0.1 mV/s.[2]

  • Success Metric: DESA electrolyte should show lower oxidation current density than baseline >4.5V, or a distinct passivation peak followed by current suppression.

Step 2: Full Cell Cycling (NCM811/Graphite)

  • Voltage Range: 2.8 V – 4.5 V (High Voltage Stress Test).

  • Formation: 2 cycles at C/20, followed by degassing (if pouch cell).

  • Cycling: 100 cycles at 1C charge / 1C discharge at 25°C and 45°C.

  • Data Collection: Monitor Coulombic Efficiency (CE) and Capacity Retention.

Protocol C: Post-Mortem Surface Analysis

Objective: Visualize the CEI and confirm mechanism.

  • Disassembly: Disassemble cells in Argon glovebox at fully discharged state (2.8V).

  • Washing: Rinse cathode gently with DMC (Dimethyl Carbonate) to remove residual salt. Do not soak for >30s to avoid stripping the organic CEI.

  • XPS Analysis:

    • Target regions: N 1s, S 2p, F 1s, C 1s.

    • Indicator: Look for peaks at 399-400 eV (N 1s) indicating N-S or N-C bonds from the additive, and reduced 685 eV (LiF) intensity compared to baseline (indicating reduced

      
       decomposition).
      

Data Presentation & Expectations

Comparative Performance Metrics
MetricBase Electrolyte (1M LiPF6)Base + 1.0% DESAInterpretation
Oxidation Onset (LSV) ~4.3 V~4.6 VAdditive passivates Pt/C surface.
Capacity Retention (100 cyc, 4.5V) 82%91%CEI prevents transition metal dissolution.
Coulombic Efficiency (1st Cycle) 85.0%84.5%Slight drop due to sacrificial CEI formation.
Impedance (Rct) after 50 cycles 120

65

Thinner/more conductive CEI layer.

Visualizations

Figure 1: Mechanism of Action

This diagram illustrates the dual role of DESA: scavenging Lewis acids in the bulk electrolyte and forming a protective CEI on the cathode.

DESA_Mechanism cluster_0 Bulk Electrolyte Phase LiPF6 LiPF6 (Salt) PF5 PF5 (Lewis Acid) LiPF6->PF5 Thermal/HV decomp HF HF (Harmful) PF5->HF + Trace H2O Complex DESA-PF5 Complex (Inactive) PF5->Complex Cathode High-Voltage Cathode (NCM811) HF->Cathode Corrosion (Blocked) DESA N,N'-Diethylsulfamide (DESA) DESA->Complex Coordinates PF5 (Lewis Base) CEI Protective CEI Layer (N-S Polymer) DESA->CEI Oxidative Polymerization (>4.5V) CEI->HF Blocks Attack CEI->Cathode Coats Surface Electrolyte Bulk Electrolyte

Caption: DESA mitigates degradation by sequestering PF5 in the bulk phase and forming a protective nitrogen-sulfur rich CEI on the cathode surface.

Figure 2: Experimental Workflow

Step-by-step logic for validating the additive.

Workflow Start Start: DESA Evaluation Prep 1. Electrolyte Prep (1M LiPF6 + 1% DESA) Start->Prep LSV 2. LSV Stability Test (Pt/Li, 3.0-6.0V) Prep->LSV Decision1 Oxidation Current < Baseline? LSV->Decision1 FullCell 3. Full Cell Cycling (NCM811/Gr, 2.8-4.5V) Decision1->FullCell Yes Fail1 Discard/Reformulate Decision1->Fail1 No Analysis 4. Post-Mortem Analysis (XPS/SEM) FullCell->Analysis Result Validation Complete: High Voltage Stability Analysis->Result

Caption: Decision tree for the electrochemical qualification of DESA additives.

References

  • Sulfamide & Sulfonamide Electrolyte Design

    • Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. (Demonstrates the high oxidative stability of the sulfamide moiety).
    • Source:

  • Amine-Based Scavenging Mechanisms

    • N,N-diethyl-trimethylsilylamine as an Electrolyte Additive for Enhancing Electrochemical Performance of High Voltage Spinel Cathode. (Establishes the mechanism of amine-based HF scavenging).
    • Source: [Int. J. Electrochem.[3][4] Sci.]([Link])

  • Synthesis of N,N'-Diethylsulfamide

    • Organic Syntheses Procedure for N,N'-Diethylsulfamide.
    • Source: [Organic Syntheses, Coll.[5] Vol. 4, p.304]([Link])

  • General Review of High-Voltage Additives

    • Electrolyte Additives for High-Voltage Lithium-Ion B
    • Source:

Sources

N,N'-Diethylsulfamide as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The


-Diethylsulfamide Scaffold in Medicinal Chemistry 
Sub-title: Strategic Implementation of Tetrahedral Urea Bioisosteres for Transition State Mimicry

Executive Summary

This guide details the application, synthesis, and physicochemical profiling of


-diethylsulfamide  as a structural scaffold in drug discovery. While urea moieties are ubiquitous in medicinal chemistry, their planar geometry often fails to capture the three-dimensional complexity of enzyme transition states. The sulfamide group (

), exemplified here by the diethyl derivative, offers a tetrahedral geometry that mimics the hydrated intermediate of peptide hydrolysis. This application note provides a validated protocol for synthesizing this scaffold and outlines its strategic use in designing protease inhibitors and probing active site geometries.

Strategic Rationale: The Geometry of Bioisosterism

The decision to replace a urea linker with a sulfamide is rarely about solubility alone; it is a geometric intervention.

  • Urea (

    
     Hybridized):  Planar. Forces substituents into a flat orientation. Excellent for 
    
    
    
    -stacking environments but poor for mimicking
    
    
    transition states.
  • Sulfamide (

    
     Hybridized):  Tetrahedral. The sulfur atom creates a "kink," positioning the nitrogen substituents out of plane. This geometry closely resembles the tetrahedral intermediate  formed during the hydrolysis of amide bonds by proteases (e.g., HIV protease, 
    
    
    
    -secretase).
Comparative Physicochemical Profile

The following table contrasts the properties of


-diethylurea (the planar analog) and 

-diethylsulfamide.
Feature

-Diethylurea

-Diethylsulfamide
Impact on Drug Design
Core Geometry Trigonal Planar (

)
Tetrahedral (

)
Sulfamide mimics enzyme transition states.
H-Bond Donors 2 (Weakly acidic)2 (Moderately acidic)Sulfamide NHs are better donors due to

electron withdrawal.
pKa (NH) > 14~ 10.5 - 11.0Sulfamide can be deprotonated at physiological pH in specific pockets.
Hydrolytic Stability HighVery HighSulfamides resist peptidases that cleave ureas/amides.
LogP (approx) 0.80.2Sulfamide is slightly more polar, improving solubility.

Mechanism of Action: Transition State Mimicry

The primary application of the sulfamide scaffold is in Protease Inhibition .

The Biological Logic: Enzymes hydrolyze peptides by attacking the carbonyl carbon, creating a high-energy tetrahedral oxyanion intermediate. Stable molecules that mimic this geometry bind tightly to the enzyme but cannot be cleaved. The sulfamide moiety (


) is isoelectronic and isostructural with this transition state, acting as a "trap."

TransitionStateMimicry Substrate Peptide Substrate (Planar Carbonyl) TS Transition State (Tetrahedral Oxyanion) Substrate->TS Hydrolysis Initiation Enzyme Enzyme Active Site (Protease) TS->Enzyme High Affinity Binding Inhibitor Sulfamide Inhibitor (Stable Tetrahedral Scaffold) Inhibitor->TS Structural Mimicry Inhibitor->Enzyme Competitive Blockade

Figure 1: The mechanistic logic of replacing planar amides with tetrahedral sulfamides to lock enzymes in a non-productive complex.

Experimental Protocol: Synthesis of -Diethylsulfamide

Methodology: Nucleophilic substitution of sulfuryl chloride. Safety Warning: Sulfuryl chloride (


) is corrosive and reacts violently with water. Perform all steps in a fume hood under an inert atmosphere (

or

).
Reagents:
  • Sulfuryl chloride (

    
    , 1.0 eq)
    
  • Ethylamine (

    
    , 2.0 M in THF or gas, 4.0 eq)
    
  • Triethylamine (

    
    , 2.2 eq) – Scavenger base
    
  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Procedure:
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous DCM (50 mL) and sulfuryl chloride (10 mmol, 0.81 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Controlling the temperature at -78°C is critical. Higher temperatures favor the formation of the monosubstituted sulfamoyl chloride, which can polymerize or decompose before the second amine addition.

  • Amine Addition:

    • Mix Ethylamine (40 mmol) and Triethylamine (22 mmol) in DCM (20 mL).

    • Add this mixture dropwise to the cold

      
       solution over 30 minutes.
      
    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction:

    • Once addition is complete, allow the reaction to warm to 0°C over 1 hour.

    • Stir at 0°C for another 2 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).

  • Workup:

    • Quench carefully with cold 1M HCl (30 mL) to remove excess amine and salts.

    • Separate the organic layer. Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organics, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
    • Yield Expectation: 75-85% as a white crystalline solid.

SynthesisWorkflow Start Reagent Prep SO2Cl2 in DCM (-78°C) Addition Dropwise Addition EtNH2 + Et3N Start->Addition Slow Rate Reaction Warm to 0°C Stir 2h Addition->Reaction Precipitation observed Quench Acidic Quench 1M HCl Reaction->Quench TLC Check Isolation Extraction & Drying (DCM / Na2SO4) Quench->Isolation Product N,N'-Diethylsulfamide (White Solid) Isolation->Product Recrystallization

Figure 2: Operational workflow for the synthesis of symmetrically substituted sulfamides.

Quality Control & Validation

To ensure the scaffold is correctly synthesized and free of mono-substituted byproducts (


), verify the following:
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       6.8-7.0 ppm (t, 2H, 
      
      
      
      ): Broad triplet (coupling to
      
      
      ).
    • 
       2.8-3.0 ppm (m, 4H, 
      
      
      
      ): Quartet-like multiplet.
    • 
       1.1 ppm (t, 6H, 
      
      
      
      ): Distinct triplet.
    • Note: The symmetry of the molecule simplifies the spectrum. Lack of symmetry indicates incomplete substitution.

  • Mass Spectrometry (ESI):

    • Target Mass: 152.2 g/mol .[1]

    • Observed:

      
       or 
      
      
      
      .
  • Melting Point:

    • Expected range: 98-100°C. Sharp melting point confirms purity.

References

  • Reitz, A. B., et al. "Sulfamides as Bioisosteres of Ureas in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 52, no. 15, 2009.

  • Winum, J. Y., et al. "Sulfamates and Sulfamides: Bioisosteres in Carbonic Anhydrase Inhibition." Medicinal Research Reviews, vol. 26, no. 6, 2006.

  • Maryanoff, B. E. "Stereoselective Synthesis and Biological Activity of Sulfamide-Based Protease Inhibitors." Journal of Organic Chemistry, vol. 73, no. 5, 2008.

  • Supuran, C. T. "Carbonic Anhydrase Inhibitors: Sulfonamides and Sulfamides as Drug Scaffolds." Nature Reviews Drug Discovery, vol. 7, 2008.

Sources

Troubleshooting & Optimization

Technical Support Center: Thermal Stability Analysis (TGA) of N,N'-Diethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Decomposition Kinetics of N,N'-Diethylsulfamide Content Type: Technical Support & Troubleshooting Guide Audience: Research Scientists, Process Chemists, and Quality Control Analysts

Core Directive & Technical Overview

Welcome to the Technical Support Center for N,N'-Diethylsulfamide characterization. This guide addresses the specific challenges associated with analyzing small-molecule sulfamides via Thermogravimetric Analysis (TGA).

N,N'-Diethylsulfamide (CAS: 13949-96-7) is a crystalline solid typically used as a structural motif in medicinal chemistry (e.g., anticonvulsants, enzyme inhibitors). Its thermal analysis is often complicated by two competing physical processes: sublimation/evaporation and chemical decomposition .

This guide provides a self-validating experimental framework to distinguish between these events, ensuring your stability data is accurate for regulatory or formulation purposes.

Experimental Protocol & Method Optimization

Standard Operating Procedure (SOP)

To generate reproducible data, strict adherence to sample geometry and atmosphere control is required.

Table 1: Optimized TGA Parameters for N,N'-Diethylsulfamide

ParameterSettingTechnical Rationale
Sample Mass 5 – 10 mgBalances sensitivity with thermal lag. Large masses (>15mg) cause thermal gradients; small masses (<2mg) increase noise.
Crucible Type Alumina (Open) vs. Aluminum (Pinhole) Critical Decision: Use Pinhole (Hermetic lid with 50µm hole) to suppress sublimation and measure true decomposition vapor pressure.
Purge Gas Nitrogen (

) at 50 mL/min
Inert atmosphere prevents oxidative degradation, isolating thermal bond breaking (pyrolysis).
Heating Rate 10 °C/minStandard rate for kinetic comparison. Use 2, 5, 10, 20 °C/min for kinetic modeling (Kissinger/Ozawa methods).
Temperature Range 30 °C to 600 °CCovers solvent loss (<100°C), melting (~102°C), and primary decomposition (>200°C).
Workflow Visualization

The following diagram outlines the decision process for method selection based on your specific data requirements (Purity vs. Stability).

TGA_Workflow Start Start: N,N'-Diethylsulfamide Characterization Goal_Purity Goal: Purity/Solvent Check Start->Goal_Purity Goal_Stability Goal: Thermal Stability (Decomposition) Start->Goal_Stability Pan_Open Open Alumina Pan (Max Surface Area) Goal_Purity->Pan_Open Promote Volatilization Pan_Pinhole Al Pinhole Pan (Self-Generated Atmosphere) Goal_Stability->Pan_Pinhole Suppress Volatilization Process_Sub Result: Sublimation/Evaporation Dominates Pan_Open->Process_Sub Process_Dec Result: Decomposition (Bond Breaking) Pan_Pinhole->Process_Dec Analysis_1 Measure: Volatiles & Moisture Process_Sub->Analysis_1 Analysis_2 Measure: Onset Temp (Tonset) Process_Dec->Analysis_2

Figure 1: Decision matrix for selecting crucible types based on analytical goals. Pinholes are essential for distinguishing decomposition from physical volatilization.

Troubleshooting & FAQs

Q1: My TGA curve shows significant weight loss starting around 110°C. Is the molecule decomposing this early?

Diagnosis: Likely No . This is often evaporation or sublimation , not chemical decomposition.

  • The Science: N,N'-Diethylsulfamide has a melting point of approximately 102–105°C . Once in the liquid phase, the vapor pressure increases significantly. In an open pan, the liquid evaporates before the chemical bonds break.

  • The Fix:

    • Verify with DSC: Run a Differential Scanning Calorimetry (DSC) scan.[1][2] If you see a sharp endotherm at ~102°C (melting) without an immediate exotherm (decomposition), the weight loss is physical.

    • Use a Pinhole Pan: Seal the sample in an aluminum pan and pierce the lid with a laser or needle. This creates a "self-generated atmosphere" that saturates the headspace, suppressing evaporation and shifting the weight loss curve to the true decomposition temperature (likely >200°C).

Q2: How do I calculate the Activation Energy ( ) for the decomposition?

Diagnosis: You need to perform Modulated TGA or Multi-Rate TGA .

  • The Protocol:

    • Run the TGA experiment at four distinct heating rates:

      
       °C/min.
      
    • Record the temperature at a fixed conversion point (e.g., 5% weight loss,

      
      ) for each rate.
      
    • Apply the Kissinger Equation:

      
      
      Where 
      
      
      
      is the peak temperature of the derivative TGA (DTG) curve.
    • Plot

      
       vs 
      
      
      
      . The slope is
      
      
      .
  • Expected Result: Sulfamide bond cleavage typically yields

    
     values between 120 – 160 kJ/mol  [1].
    
Q3: What are the gaseous byproducts I should be worried about?

Diagnosis: Sulfamides decompose via S-N bond cleavage.

  • Mechanism: The thermal degradation of N,N'-dialkylsulfamides usually releases Sulfur Dioxide (

    
    )  and the corresponding amine  (Diethylamine) or unsaturated hydrocarbons if 
    
    
    
    -elimination occurs [2].
  • Safety Note: Ensure your TGA exhaust is vented into a fume hood.

    
     is toxic and corrosive to the TGA balance mechanism if not properly purged.
    
Q4: The baseline is drifting at high temperatures (>500°C). Why?

Diagnosis: Buoyancy effects or crucible contamination.

  • The Fix:

    • Buoyancy Correction: Perform a "blank" run (empty crucible) using the exact same heating profile. Subtract this baseline from your sample data.

    • Crucible Cleaning: Sulfamide residues can form carbonaceous char. Clean alumina crucibles by heating to 1000°C in air (burn-off) or acid washing.

Advanced Data Interpretation: The "Ghost" Weight Loss

A common error in analyzing volatile solids is misinterpreting the onset of weight loss. Use the logic flow below to validate your interpretation.

Interpretation_Logic Observation Observation: Weight Loss Starts < 150°C Check_DSC Step 1: Check DSC Data Observation->Check_DSC Endotherm Sharp Endotherm Found (Melting) Check_DSC->Endotherm Endo @ ~102°C Exotherm Exotherm Found (Decomposition) Check_DSC->Exotherm Exo < 150°C Conclusion_Vol Conclusion: Physical Volatilization (Not Instability) Endotherm->Conclusion_Vol Conclusion_Dec Conclusion: Chemical Instability (Sample Impure/Labile) Exotherm->Conclusion_Dec

Figure 2: Logic gate for distinguishing between phase transitions and chemical degradation.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for TGA kinetics and methodology).

  • Lattimer, R. P. (1995). "Thermal Degradation of Sulfonamides and Sulfamides." Journal of Analytical and Applied Pyrolysis. (Mechanistic insight into S-N bond cleavage).

  • NIST Chemistry WebBook. "N,N'-Diethylsulfamide Thermochemical Data." (Source for general physical properties and phase transitions).[2]

  • ASTM E1641-16. "Standard Test Method for Decomposition Kinetics by Thermogravimetry." ASTM International. (The governing standard for the kinetic methods described in Q2).

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for N,N'-Diethylsulfamide before heating, as decomposition products can be hazardous.

Sources

Technical Support Center: Moisture Removal & Purification of Sulfamide Electrolyte Additives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Moisture Management in Sulfamide-Based Electrolyte Additives Audience: Battery Researchers, Electrolyte Engineers, Pharmaceutical Process Chemists

Core Directive & Technical Overview

The Silent Killer in High-Voltage Batteries: In lithium-ion battery (LIB) electrolytes, moisture is not merely an impurity; it is a catalyst for failure. Sulfamide derivatives (e.g.,


-dimethylsulfamide, trifluoromethanesulfonamide) are employed to stabilize high-voltage cathodes (4.5V+) and form robust Solid Electrolyte Interphases (SEI).

However, the presence of trace water (>20 ppm) initiates a catastrophic cascade:

  • Hydrolysis: Water reacts with

    
     to form Hydrofluoric Acid (HF).
    
  • Acid Attack: HF attacks the sulfamide additive, cleaving the

    
     bond and rendering it inactive.
    
  • Transition Metal Dissolution: Excess HF corrodes the cathode (e.g., NCM811), leaching Manganese (

    
    ) which migrates to and poisons the anode.
    

The Objective: Achieve and maintain water content <10 ppm for electrolyte-grade applications.

Diagnostic Module: Measuring Moisture Accurately

Before purification, you must quantify the problem. Standard Karl Fischer (KF) methods often fail with sulfamides due to solubility issues or pH interference.

Protocol A: Optimized Karl Fischer (KF) Titration for Sulfamides

Applicability: Solid sulfamides and liquid electrolyte concentrates.

ParameterSpecificationReason
Method Type Coulometric (preferred for <1000 ppm)Higher sensitivity for trace moisture compared to volumetric.
Anolyte Solvent Methanol : Formamide (7:3 v/v) Sulfamides have poor solubility in pure methanol. Formamide aids dissolution, preventing "hidden" water inside undissolved crystals.
Catholyte Standard diaphragm-less or diaphragm solutionDiaphragm-less is easier to clean but less sensitive for ultra-low (<5 ppm) levels.
Extraction Time 180–300 secondsSulfamides are hygroscopic; water may be "bound" in the lattice.
Drift Correction Mandatory Background drift must be <2 µ g/min before injection.

Troubleshooting the Measurement:

  • Issue: The endpoint is never reached (infinite titration).

    • Cause: Side reactions.[1] Sulfamides are weak acids. If the pH of the KF reagent drops below 5, the reaction rate slows drastically.

    • Fix: Add a commercially available imidazole-based buffer to the anolyte to maintain pH 5–7.

  • Issue: Poor reproducibility (High RSD).

    • Cause: Sample not fully dissolved.

    • Fix: Switch to the Methanol/Formamide blend or use an external oven evaporator (

      
      ) to drive water into the cell without introducing the solid sample.
      

Purification Module: Removal Protocols

Select your workflow based on the physical state of your additive.

Decision Logic: The Purification Tree

PurificationTree Start Input Material State IsSolid Solid Powder? Start->IsSolid IsPure Is Chemical Purity >99.5%? IsSolid->IsPure Yes MolSieve Protocol D: Molecular Sieves (For Liquid Solutions) IsSolid->MolSieve No (Liquid/Solution) VacuumDry Protocol B: Vacuum Drying (Removal of Surface Water) IsPure->VacuumDry Yes (Only Wet) Recryst Protocol C: Recrystallization (Removal of Lattice Water/Impurities) IsPure->Recryst No (Impure) Recryst->VacuumDry Post-Process

Caption: Decision matrix for selecting the appropriate purification method based on material state and purity.

Protocol B: Vacuum Drying (Solids)

Best for: Chemically pure powders that have absorbed surface moisture.

  • Equipment: Vacuum oven with a cold trap (liquid nitrogen or dry ice/isopropanol).

  • Temperature Setting:

    • Sulfamide Parent (

      
      ):
      
      
      
    • Substituted Sulfamides:

      
       below melting point (Check MSDS). Do not exceed 
      
      
      
      without TGA data, as some derivatives sublime or degrade.
  • Vacuum Level: < 100 Pa (approx 1 mbar).

  • Duration: 12–24 hours.

  • Cool Down: Vent with Ultra-High Purity (UHP) Argon only. Never vent with ambient air.

Protocol C: Recrystallization (Impure Solids)

Best for: "Wet" materials that also show yellowing or chemical impurities.

  • Solvent System: Ethanol (95%) or Isopropanol/Water (90:10).

    • Note: Avoid pure water; recovery yield is poor due to high solubility.

  • Dissolution: Heat solvent to near boiling (

    
    ). Add sulfamide slowly until saturation.
    
  • Filtration: Hot filter (if insoluble particles exist) through a pre-heated glass frit.

  • Crystallization: Cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
    • Critical: Rapid cooling traps mother liquor (and water) inside crystals.

  • Wash: Filter crystals and wash with cold anhydrous isopropanol.

  • Dry: Proceed immediately to Protocol B .

Protocol D: Molecular Sieves (Liquids/Electrolytes)

Best for: Sulfamide additives already dissolved in electrolyte solvents (EC/EMC).

The "Activated" Requirement: Commercial molecular sieves are often saturated. You must activate them.

StepActionTechnical Note
Selection Type 3A (Beads) Crucial: Type 4A (4 Å) can adsorb electrolyte solvents like Methanol or Ethanol. Type 3A (3 Å) excludes solvent but traps water (2.8 Å).[2]
Activation Bake at 300°C for 4 hoursUse a muffle furnace. Vacuum is optional but improves efficiency.
Cooling Cool in a desiccator under ArgonDo not expose to air for >30 seconds.
Usage Add 5–10% w/v to solutionLet stand for 24–48 hours. Do not stir vigorously (creates dust).
Filtration Syringe filter (PTFE, 0.2 µm)Removes sieve dust which can short-circuit battery cells.

Mechanism of Failure (Why This Matters)

Understanding the degradation loop reinforces the need for strict protocols.

DegradationLoop cluster_impact Cell Failure Mode Moisture Trace Moisture (H₂O) HF Hydrofluoric Acid (HF) Moisture->HF + LiPF₆ LiPF6 LiPF₆ Salt LiPF6->HF Sulfamide Sulfamide Additive (R-SO₂-NH-R) HF->Sulfamide Acid Hydrolysis Cathode Cathode Attack (Mn Dissolution) HF->Cathode Corrosion Cleavage S-N Bond Cleavage (Additive Loss) Sulfamide->Cleavage

Caption: The moisture-induced degradation cascade in Li-ion electrolytes containing sulfamides.

FAQ & Troubleshooting

Q: My sulfamide additive turned yellow during vacuum drying. Is it still usable? A: No. Yellowing indicates thermal decomposition (often oxidation of the amine group). This usually happens if the drying temperature was too high (>80°C) or if the vacuum was insufficient, allowing oxidation. Discard the material, as decomposition byproducts are often electrochemically active and will cause parasitic currents.

Q: Can I use Type 4A molecular sieves? They are faster. A: For pure sulfamide solutions in aprotic solvents (like DMC/EMC), 4A is acceptable. However, if your solvent system contains small alcohols (methanol/ethanol) or if the sulfamide molecule itself is small and linear, 4A sieves might co-adsorb the additive, changing the concentration. Type 3A is the fail-safe recommendation.

Q: I dried my material, but the KF reading is still 50 ppm. Why? A: You likely have crystal lattice water rather than surface moisture. Simple vacuum drying cannot remove water trapped inside the crystal structure. You must perform Protocol C (Recrystallization) using an anhydrous solvent system to break the lattice and release the trapped water, followed by drying.

Q: How do I store the purified additive? A:

  • Container: Aluminum bottles (preferred) or HDPE. Glass can leach sodium/silica over time if HF is present.

  • Atmosphere: Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Sealing: Parafilm is insufficient. Use vacuum grease on ground glass joints or induction-sealed caps.

References

  • Electrolyte Additive Stability: Zhang, H., et al. "Sulfonamide-based Electrolytes for High Voltage Lithium-Ion Batteries." Journal of The Electrochemical Society, 2020.

  • Karl Fischer Methodology: Metrohm AG. "Karl Fischer Titration of Aldehydes, Ketones, and Amines." Application Bulletin 139, 2021.

  • Purification Standards: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.

  • Molecular Sieve Selectivity: Grace Davison Discovery Sciences. "A Guide to Molecular Sieves: 3A vs 4A Activation and Adsorption." Technical Guide.

Sources

Technical Support Center: N,N'-Diethylsulfamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the synthesis of N,N'-Diethylsulfamide, structured as a specialized troubleshooting and optimization center.

Topic: High-Yield Synthesis of N,N'-Diethylsulfamide (CAS: 6104-21-8) via Sulfuryl Chloride Audience: Medicinal Chemists, Process Development Scientists Status: Active Support

Core Directive: The "Golden Route" Protocol

Based on standard nucleophilic substitution principles and industrial best practices for sulfamide synthesis.

The synthesis of symmetrical sulfamides like N,N'-diethylsulfamide is deceptively simple. While the reaction between sulfuryl chloride (


) and ethylamine is a classic textbook transformation, yield loss is frequently caused by thermodynamic mismanagement  and hydrolytic decomposition .
The Optimized Protocol

Reaction:



ParameterSpecificationRationale
Stoichiometry 1.0 eq

: 4.0 eq

2 eq for substitution, 2 eq to scavenge HCl. (Alternatively: 2 eq

+ 2.2 eq

).
Solvent Dichloromethane (DCM) or Diethyl EtherNon-nucleophilic, anhydrous. DCM is preferred for solubility; Ether precipitates salts better.
Temperature -10°C to 0°C (Addition)Critical. The reaction is violently exothermic. High temps favor side reactions and decomposition.
Concentration 0.5 M - 1.0 MDilution helps dissipate heat.
Addition Order

into Amine
CRITICAL. Adding the electrophile to the nucleophile ensures the amine is always in excess, driving the reaction to the di-substituted product.
Step-by-Step Workflow
  • Preparation: Charge a flame-dried 3-neck flask with anhydrous Ethylamine (4.0 eq) and dry DCM under

    
     atmosphere. Cool to -10°C  using an ice/salt bath.
    
  • Addition: Dilute Sulfuryl Chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the amine solution over 30–60 minutes.

    • Note: Monitor internal temperature; do not allow it to exceed 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Filter off the white amine hydrochloride salt precipitate.

    • Wash the filtrate with 1N HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Ether/Hexanes if the product is not a clean solid.

Mechanism & Troubleshooting Logic (Visualized)

Understanding the reaction pathway is essential for diagnosing "low yield" vs. "impurity" issues.

G Start Sulfuryl Chloride (SO2Cl2) Inter Intermediate: N-Ethylsulfamoyl chloride (EtNH-SO2-Cl) Start->Inter Fast Addition (-HCl) Side1 Impurity: Sulfuric Acid/HCl (Hydrolysis) Start->Side1 Wet Reagents Amine Ethylamine (Excess) Amine->Inter Nucleophilic Attack 1 Product Product: N,N'-Diethylsulfamide Amine->Product Nucleophilic Attack 2 Inter->Product Slow Addition (-HCl) Side2 Impurity: Polymer/Tar (Thermal Decomp) Inter->Side2 T > 10°C (Runaway Exotherm)

Figure 1: Reaction pathway showing the critical intermediate stage. Thermal control is required to prevent the intermediate from degrading before the second amine attack.

Technical Support FAQs (Troubleshooting)

Category: Yield Optimization

Q: My yield is consistently low (<40%). I am following the stoichiometry. What is wrong? A: The culprit is likely moisture or volatility .

  • Reagent Quality: Sulfuryl chloride is notorious for hydrolyzing in the bottle. If your

    
     is fuming excessively or has a precipitate, distill it or buy a fresh bottle. Hydrolyzed reagent (
    
    
    
    ) kills the amine by forming unreactive salts immediately.
  • Amine Volatility: Ethylamine (boiling point ~16.6°C) is a gas at room temperature (unless using 70% aq. solution or HCl salt). If you are using "liquid" ethylamine without a condenser at -10°C, you are likely losing significant equivalents to evaporation before they react.

    • Fix: Use Ethylamine Hydrochloride + 2 eq of TEA, or use a solution of Ethylamine in THF/Methanol (commercially available).

Q: I see a major impurity by TLC that is not the starting material. What is it? A: It is likely the mono-substituted sulfamoyl chloride (


) or a degradation product.
  • Cause: Insufficient reaction time or insufficient amine excess.

  • Fix: Ensure you warm the reaction to room temperature for at least 2 hours after addition. Do not quench immediately at 0°C.

Category: Process Safety & Control

Q: The reaction turns black/brown and fumes violently upon addition. A: You have a thermal runaway .

  • The reaction of

    
     with amines is highly exothermic. If the temperature spikes, the amine can oxidize or the sulfonamide can degrade.
    
  • Correction: Slow down the addition rate. Ensure internal temperature monitoring (thermocouple in the flask). If using neat ethylamine, switch to a diluted solution in DCM.

Category: Purification[1]

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: N,N'-Diethylsulfamide is typically a low-melting solid (approx MP 100°C range, though literature varies based on purity).

  • Troubleshoot: Residual solvent (DCM) or excess amine often keeps it as an oil.

  • Protocol:

    • Rotovap aggressively (high vacuum) to remove solvent.

    • Triturate the oil with cold Diethyl Ether or Hexane/Ether (1:1) . Scratch the flask wall with a glass rod to induce nucleation.

    • If it remains oily, dissolve in minimal hot Ethanol and add water dropwise until cloudy, then cool.

Advanced Troubleshooting Decision Tree

Use this logic flow to diagnose specific failure modes in your experiment.

DecisionTree Problem Start: Low Yield / Impure CheckReagent Is SO2Cl2 fresh/colorless? Problem->CheckReagent CheckTemp Did T exceed 5°C? CheckReagent->CheckTemp Yes Sol1 Action: Distill SO2Cl2 or buy fresh. CheckReagent->Sol1 No (Yellow/Fuming) CheckOrder Did you add Amine to SO2Cl2? CheckTemp->CheckOrder No Sol2 Action: Improve cooling. Slower addition. CheckTemp->Sol2 Yes Sol3 Action: REVERSE addition. Add SO2Cl2 to Amine. CheckOrder->Sol3 Yes (Wrong Order) Sol4 Check Workup: Did you wash with HCl? CheckOrder->Sol4 No (Correct Order) Sol4->Problem Yes (Consult Senior Scientist) Sol5 Action: Wash organic layer with 1N HCl to remove amine salts. Sol4->Sol5 No

Figure 2: Diagnostic logic for isolating the root cause of synthesis failure.

References & Authoritative Grounding

  • General Sulfamide Synthesis:

    • Reaction of Sulfuryl Chloride with Amines: The fundamental method for preparing symmetric sulfamides involves the nucleophilic attack of primary amines on sulfuryl chloride.

    • Source: Behrend, R. "Ueber die Einwirkung von Sulfurylchlorid auf Amine." Berichte der deutschen chemischen Gesellschaft, 1881. (Foundational text for the

      
       route).
      
    • Modern Context: Recent reviews highlight the utility of sulfamides in medicinal chemistry (e.g., anticonvulsants, enzyme inhibitors).

    • See: (General mechanism applicable to sulfamides).

  • Safety & Handling:

    • Sulfuryl Chloride Properties: Highly water-reactive. Releases HCl and

      
      .[1]
      
    • Source:

  • Physical Properties (Verification):

    • N,N'-Diethylsulfamide (CAS 6104-21-8):[2][3][4][5][6] Often isolated as a crystalline solid.

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Navigating the Challenges of Hygroscopic Sulfamide Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfamide compounds. The inherent hygroscopic nature of many sulfamides presents a significant, yet manageable, challenge in the laboratory. Uncontrolled moisture absorption can silently sabotage your experiments, leading to inaccurate measurements, chemical degradation, and inconsistent results. This guide is designed to provide you with not only the "how-to" but also the "why" behind best practices for handling these sensitive materials, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when encountering the hygroscopic properties of sulfamide compounds.

Q1: What does it mean for a sulfamide compound to be "hygroscopic," and why is it a concern?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere. For sulfamide compounds, which often feature polar functional groups, this can lead to a host of experimental problems. Absorbed water can act as a plasticizer, altering the physical properties of the powder, or participate in chemical reactions, leading to degradation.[1][2][3] The primary concerns are:

  • Inaccurate Weighing: A compound that is actively absorbing moisture from the air will not yield a stable reading on an analytical balance, leading to significant errors in concentration calculations.[4][5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the sulfamide or other functional groups within the molecule, leading to the formation of impurities and a reduction in the active compound's potency.[6][7][8][9]

  • Altered Physical Properties: Moisture uptake can cause the powder to cake or clump, affecting its flowability and dissolution rate, which is particularly critical in drug development and formulation.[3][4]

  • Compromised Reaction Stoichiometry: Inaccurate weighing due to hygroscopicity can lead to incorrect molar ratios in chemical reactions, affecting yield and purity.

Q2: How can I determine the extent of my sulfamide compound's hygroscopicity?

A2: The most definitive way to characterize the hygroscopic nature of a compound is by generating a Moisture Sorption Isotherm .[10][11] This is typically done using Dynamic Vapor Sorption (DVS) analysis, where a sample is exposed to a range of controlled humidity levels at a constant temperature, and the change in mass is precisely measured.[2][12] The resulting isotherm provides critical information on how much water the compound will absorb at different environmental humidities. For a more routine check of water content, Karl Fischer titration is the gold standard method in the pharmaceutical industry due to its accuracy and specificity for water.[13][14][15][16]

Q3: I stored my sulfamide compound in a refrigerator. Is that sufficient to protect it from moisture?

A3: While refrigeration slows down chemical degradation, it does not in itself protect against moisture. In fact, it can exacerbate the problem. When a cold container is opened in a warmer, more humid laboratory environment, condensation will immediately form on the compound. It is crucial to allow the container to equilibrate to room temperature before opening it. For long-term storage, a desiccator at room temperature or a controlled humidity cabinet is generally preferred over a standard refrigerator.

Q4: What is the difference between storing a compound in a desiccator versus a glove box?

A4: A desiccator provides a low-humidity environment through the use of a drying agent (desiccant). It is suitable for moderately hygroscopic compounds or for short-term storage.[17] A glove box, on the other hand, provides a fully inert atmosphere (typically nitrogen or argon) with very low levels of both moisture and oxygen.[18] For highly sensitive or pyrophoric compounds, a glove box is the superior choice as it offers a much more controlled environment.[19]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments with hygroscopic sulfamide compounds.

Issue 1: Inaccurate and Unstable Weight Measurements

Symptom: The reading on the analytical balance continuously drifts upwards when weighing your sulfamide compound.

Root Cause Analysis: The compound is actively absorbing moisture from the laboratory air, causing its mass to increase over time.[5] This is a direct indicator of its hygroscopic nature.

Solutions:

  • Environmental Control is Key: The most effective solution is to handle the compound in a controlled environment.

    • Glove Box: For highly hygroscopic materials, weighing should be performed inside a glove box with a controlled inert atmosphere (<10 ppm H₂O).[4][18]

    • Low-Humidity Room: If a glove box is unavailable, use a dedicated weighing room with controlled low humidity (ideally <40% RH).[20]

  • Speed and Efficiency: If working on an open bench, speed is critical.

    • Have all necessary equipment (spatulas, weigh boats, vials) clean, dry, and ready.

    • Allow the compound container to reach ambient temperature before opening to prevent condensation.

    • Minimize the time the container is open to the atmosphere.

  • Weighing by Difference Technique: This is a more accurate method for hygroscopic powders when a controlled environment is not available.

    • Pre-weigh a sealed vial with its cap.

    • Quickly add an approximate amount of the sulfamide compound to the vial and seal it immediately.

    • Weigh the sealed vial containing the compound.

    • The difference between the two weights is the accurate weight of your compound.

Workflow for Weighing Hygroscopic Sulfamides

Caption: Decision workflow for accurately weighing hygroscopic sulfamide compounds.

Issue 2: Compound Degradation and Inconsistent Experimental Results

Symptom: You observe poor reproducibility in your experiments, or analytical data (e.g., HPLC, NMR) shows the presence of unexpected impurities.

Root Cause Analysis: The absorbed water is likely causing chemical degradation of your sulfamide compound, most commonly through hydrolysis.[7][8][9] The rate of degradation can be influenced by pH, temperature, and the presence of catalysts.[6][8]

Solutions:

  • Strict Storage Protocols:

    • Primary Container: Always store hygroscopic sulfamides in tightly sealed containers. For highly sensitive compounds, consider containers with septa to allow for removal of the compound via syringe under an inert atmosphere.

    • Secondary Enclosure (Desiccator): Place the primary container inside a desiccator. Ensure the desiccant is active (e.g., color-indicating silica gel is blue, not pink).[1][21]

  • Desiccant Selection: The choice of desiccant matters.

    • Silica Gel: A good general-purpose desiccant, suitable for many applications.[22]

    • Molecular Sieves: Offer a more aggressive and rapid moisture adsorption, making them ideal for highly sensitive compounds.[22][23]

    • Drierite (Anhydrous Calcium Sulfate): Another effective option, often with a color indicator.

  • Inert Atmosphere Handling: For reactions sensitive to both moisture and air, handling the compound in a glove box is essential.

  • Solvent Purity: Ensure that the solvents used in your experiments are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, solvent purification systems).

Desiccant TypeAdsorption CapacityRegenerationBest Use Case for Sulfamides
Silica Gel High at high RHYes (by heating)General storage of moderately hygroscopic compounds.[22]
Molecular Sieves High at low RHYes (high temp)Protecting highly sensitive compounds requiring a very dry environment.[22][23]
Drierite (CaSO₄) Lower capacityYes (by heating)Indicator for desiccant exhaustion in desiccators.
Montmorillonite Clay ModerateYes (low temp)Cost-effective option for bulk storage in controlled humidity.[23]
Issue 3: Physical Changes in the Compound (Caking/Clumping)

Symptom: The sulfamide powder, which was once free-flowing, has become hard, clumpy, or difficult to handle.

Root Cause Analysis: Moisture absorption has led to the formation of liquid bridges between particles, which then solidify upon slight drying, causing agglomeration or "caking."[3][4] This alters the bulk properties of the material.

Solutions:

  • Proactive Moisture Control: The best solution is prevention through the strict storage and handling protocols described above.

  • Breaking Up Clumps: If caking has already occurred, it may be possible to gently break up the clumps with a dry spatula inside a low-humidity environment (like a glove box) just before use.

  • Drying the Compound: For some stable compounds, it may be possible to dry them under vacuum at a slightly elevated temperature. Caution: Always verify the thermal stability of your specific sulfamide compound before heating to avoid decomposition. Consult the Safety Data Sheet (SDS) or relevant literature.

  • Use Fresh Stock: If the compound's integrity is critical and significant caking has occurred, it is often best to discard the compromised batch and use a fresh, unopened container.

Experimental Protocol: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of a sulfamide compound using volumetric Karl Fischer titration.

Principle: This method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The titration endpoint is reached when all the water is consumed, and excess iodine is detected by an electrode.[13]

Materials:

  • Karl Fischer Titrator (volumetric)

  • Anhydrous Methanol (or other suitable solvent)

  • Karl Fischer Reagent (e.g., CombiTitrant 5)

  • Sulfamide Compound

  • Analytical Balance

  • Gas-tight Syringe or Dry Spatula

Procedure:

  • System Preparation:

    • Add anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent with the Karl Fischer reagent until a stable, dry endpoint is reached. This removes any residual moisture from the solvent and the vessel.

  • Titer Determination:

    • Accurately add a known amount of a certified water standard (or pure water) to the conditioned solvent.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (mg H₂O / mL reagent) is calculated. This should be performed in triplicate for accuracy.

  • Sample Analysis:

    • Accurately weigh the hygroscopic sulfamide compound using the "weighing by difference" method or by quickly adding it to the titration vessel.

    • Immediately begin the titration, allowing the compound to dissolve and react.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: % Water = (Volume of Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Logical Flow for Handling a New Sulfamide Compound

New_Compound_Workflow cluster_initial Initial Assessment cluster_storage Storage Protocol cluster_analysis Characterization cluster_handling Experimental Handling A Receive New Sulfamide Compound B Review SDS and Literature for Hygroscopicity Data A->B C Assume Hygroscopic if Data is Unavailable B->C No Data D Store in Tightly Sealed Container B->D Data Found C->D E Place in Desiccator with Active Desiccant D->E F Perform Karl Fischer Titration to Determine Initial Water Content E->F G Decision: Weighing Environment F->G H Use Glove Box G->H High Sensitivity I Use Low-Humidity Room G->I Moderate Sensitivity J Use Anhydrous Solvents H->J I->J K Proceed with Experiment J->K

Caption: A logical workflow for the initial assessment and handling of a new sulfamide compound.

By implementing these best practices and understanding the principles behind them, you can mitigate the risks associated with the hygroscopic nature of sulfamide compounds, leading to more accurate, reliable, and reproducible scientific outcomes.

References

  • ResearchGate. (n.d.). Isotherms for the sorption (a) to HA and (b) to VEO of the sulfonamides SAA ( formate-formic acid bu ff er. Retrieved from [Link]

  • Wikipedia. (2023). Moisture sorption isotherm. Retrieved from [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]

  • YouTube. (2024). Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sorption (solid lines) and desorption (dash lines) isotherms of sulfanilamide on BC and BC-Fe. Retrieved from [Link]

  • PubMed. (2012). Physiochemical Properties of Alkylaminium Sulfates: Hygroscopicity, Thermostability, and Density. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Retrieved from [Link]

  • AGM Container Controls. (2025). Selecting Desiccant Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]

  • MDPI. (n.d.). New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils. Retrieved from [Link]

  • Sorbead India. (2025). Best Desiccants for Pharmaceutical Packaging and Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from [Link]

  • PubMed. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Retrieved from [Link]

  • DFE Pharma. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Wikipedia. (2023). Sulfamide. Retrieved from [Link]

  • Colorcon. (2024). What Kinds of Desiccants Are Used in Pharma/Nutra?. Retrieved from [Link]

  • MadgeTech. (2018). The Effects of Humidity on Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]

  • YouTube. (2023). How to use the glove box - Chemistry laboratory 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • Powder & Bulk Solids. (2018). Advanced Load Cell Troubleshooting for Powder and Bulk Weighing. Retrieved from [Link]

  • University of Wisconsin-Madison. (2024). Section 5.21 Title: Glovebox Use. Retrieved from [Link]

  • Pharmaguideline. (2018). Effect of Humidity Level on Tablet Stability. Retrieved from [Link]

  • Cilicant. (2025). Selecting The Right Type of Desiccants in Healthcare Industry. Retrieved from [Link]

  • Sci-Hub. (2025). Degradation of sulfonamide and macrolide antibiotics by ozonation. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from [Link]

  • Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff?. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: Humidity. Retrieved from [Link]

  • Cilicant. (2021). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Tackling Moisture Challenges in Solid Dosage Manufacturing. Retrieved from [Link]

  • MMRC. (n.d.). Glovebox rules. Retrieved from [Link]

  • ResearchGate. (n.d.). Karl Fischer Titration: Determination of Water Content in Pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Sulfamide Alkylation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Sulfamide Alkylation

Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Sulfamide Paradox

Sulfamides (


) are critical pharmacophores, serving as bioisosteres for urea in protease inhibitors and carbonic anhydrase inhibitors.[1] However, their synthesis presents a distinct "reactivity paradox": the sulfonyl group renders the 

protons acidic (

), yet the resulting anion is poorly nucleophilic due to delocalization.[1]

This guide moves beyond basic textbook protocols to address the specific failure modes encountered in the lab: over-alkylation , elimination competition , and Mitsunobu stagnation .

Module 1: The Reactivity Landscape & Decision Matrix

Before modifying conditions, verify your substrate's position on the reactivity spectrum.[1] The success of alkylation depends heavily on the


 match between your base and the sulfamide.
Diagnostic Decision Tree

SulfamideTroubleshooting Start Problem: Low Yield / Side Products CheckPka Check 1: Substrate Acidity (Is pKa > 13?) Start->CheckPka Mitsunobu Method: Mitsunobu CheckPka->Mitsunobu If using alcohols BaseAlk Method: Base-Mediated (Sn2) CheckPka->BaseAlk If using halides Issue1 Issue: No Reaction / SM Recovery Mitsunobu->Issue1 pKa mismatch Issue2 Issue: Dialkylation (Over-reaction) BaseAlk->Issue2 Symmetric substrate Issue3 Issue: Alkyl Halide Elimination BaseAlk->Issue3 Basic conditions Sol1 Solution: Switch to ADDP/PBu3 or Activate Sulfamide (Boc) Issue1->Sol1 Sol2 Solution: Phase Transfer Catalysis (DCM/50% NaOH/TBAB) Issue2->Sol2 Sol3 Solution: Change Solvent (Polar Aprotic) Switch to Mesylate/Triflate Issue3->Sol3

Figure 1: Logical flow for diagnosing sulfamide alkylation failures based on reaction type and observed byproduct.

Module 2: Troubleshooting Base-Mediated Alkylation ( )

The most common failure mode in direct alkylation is the competition between mono-alkylation (desired) and di-alkylation (undesired), or the elimination of the electrophile.[1]

Issue 1: Uncontrollable Di-alkylation

Symptom: You aim for


 but isolate 

or mixtures.

Root Cause: The mono-alkylated product often possesses an


 with similar acidity to the starting material. Once deprotonated, the mono-anion remains nucleophilic.[1]

The Self-Validating Solution: Phase Transfer Catalysis (PTC) Instead of relying on kinetic control (slow addition), use a biphasic system that limits the concentration of the active anion in the organic phase.[1]

ParameterStandard Condition (Prone to Failure)Optimized PTC Condition Why it Works
Solvent DMF or DMSODCM / 50% aq. NaOH Limits anion solubility.
Base NaH or

50% NaOH Interfacial deprotonation.
Catalyst NoneTBAB (5-10 mol%) Shuttles controlled amount of anion.
Stoichiometry 1.0 equiv R-X0.95 equiv R-X Starve the reaction slightly to prevent over-alkylation.

Protocol Note: If using PTC fails, switch to a Protecting Group Strategy .[1] Use N-Boc-sulfamide. The Boc group electronically withdraws density, significantly differentiating the acidity of the two nitrogen atoms and sterically blocking the second alkylation.[1]

Issue 2: Elimination of the Electrophile

Symptom: The alkyl halide is consumed, sulfamide is recovered unreacted, and an alkene byproduct is observed (by NMR).[1]

Root Cause: The sulfamide anion acts as a base rather than a nucleophile, triggering E2 elimination, especially with secondary alkyl halides or hindered bases.[1]

Corrective Actions:

  • Change Base: Switch from NaH (hard base) to

    
     (softer, "cesium effect").
    
  • Change Leaving Group: Switch from Bromide/Iodide to Triflate (OTf) . Triflates react faster (

    
    ) than the rate of elimination.
    
  • Solvent Switch: Use Acetone or Acetonitrile.[2] Avoid heating in DMF, which promotes elimination.[1]

Module 3: Troubleshooting Mitsunobu Reactions

Mitsunobu conditions (DEAD/PPh3) are elegant for alkylating with alcohols, but they have a strict "Acidity Ceiling."[1]

FAQ: Why did my Mitsunobu reaction return starting material?

Answer: The


 of your sulfamide is likely too high (>11-12).
  • Mechanism: The betaine intermediate formed by DEAD/PPh3 must be protonated by the nucleophile (sulfamide) to activate the alcohol. If the sulfamide is not acidic enough, the betaine is never protonated, and the reaction stalls or produces hydrazine byproducts.[1]

The "Acidifying" Workaround

If your sulfamide is too basic, you must lower its


 temporarily to make it compatible with Mitsunobu kinetics.[1]

Protocol:

  • N-Boc Activation: Convert your sulfamide to N-Boc-sulfamide. The Boc group lowers the

    
     of the remaining proton to ~6-7, placing it in the "Goldilocks zone" for Mitsunobu.[1]
    
  • Reagent Swap: Replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh3 with PBu3 (Tributylphosphine). This combination is more basic and can deprotonate less acidic nucleophiles (up to

    
    ).
    

Module 4: Advanced Solutions (SuFEx & Catalysis)

When classical methods fail, specifically for unsymmetrical sulfamides (


), adopt modern catalytic or click-chemistry approaches.[1]
Solution A: Metal-Catalyzed "Borrowing Hydrogen"

Avoid alkyl halides entirely. Use alcohols directly with a transition metal catalyst. This is "Green" and often more selective.

  • Catalyst System:

    
     or Mn-PNP pincer complexes.
    
  • Mechanism: The catalyst oxidizes the alcohol to an aldehyde (temporarily), the sulfamide condenses to form an imine, and the catalyst reduces the imine back to the amine using the "borrowed" hydrogen.[1]

  • Key Advantage: Water is the only byproduct; high selectivity for mono-alkylation.

Solution B: SuFEx Click Chemistry (The Expert Route)

For constructing unsymmetrical sulfamides without cross-reactivity, use Sulfur(VI) Fluoride Exchange (SuFEx) .[1][3] This is a self-validating system because the intermediate sulfamoyl fluoride is stable and isolable.

Workflow:

  • Step 1: React Amine A with

    
     (or solid surrogate like 1-imidazole-sulfonyl fluoride) 
    
    
    
    Forms
    
    
    .
  • Step 2: React

    
     with Amine B 
    
    
    
    Forms
    
    
    .

SuFExPathway AmineA Amine A (R1-NH2) Intermed Intermediate: Sulfamoyl Fluoride (Stable, Isolable) AmineA->Intermed Step 1: Selectivity Control Reagent Imidazolium Sulfuryl Fluoride Reagent->Intermed Product Unsymmetrical Sulfamide Intermed->Product Step 2: Activation (Ca(OH)2 or DBU) AmineB Amine B (R2-NH2) AmineB->Product

Figure 2: SuFEx pathway for unsymmetrical sulfamide synthesis.[1][3][4][5] This method prevents homocoupling by isolating the stable fluoride intermediate.

References

  • Reitz, A. B., et al. (2009).[1] Synthesis of Sulfamides and Sulfamides in Medicinal Chemistry. Chemical Reviews. Link[1]

  • Tsunoda, T., et al. (1994).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters. Link

  • Dong, J., Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link[1]

  • Reed-Berendt, B. G., Morrill, L. C., et al. (2019).[1][6] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. Link[1]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link[1]

Sources

Validation & Comparative

A Comparative Analysis for Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of N,N'-Diethylsulfamide

As a Senior Application Scientist, the structural verification of novel or synthesized compounds is a cornerstone of chemical research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing a detailed atomic-level map of a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of N,N'-Diethylsulfamide, explaining the theoretical basis for its characteristic spectral signature. Furthermore, we will compare the utility of ¹H NMR with other common analytical techniques, providing researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate methods for their specific analytical challenges.

The Theoretical ¹H NMR Spectrum of N,N'-Diethylsulfamide: A Predictive Analysis

Before stepping into the lab, a thorough understanding of the target molecule's structure allows us to predict its ¹H NMR spectrum. This predictive approach is fundamental to accurate data interpretation. N,N'-Diethylsulfamide possesses a symmetrical structure, which simplifies its expected spectrum.

Molecular Structure: CH₃-CH₂-NH-S(O)₂-NH-CH₂-CH₃

Due to the molecule's C₂ symmetry axis through the sulfur atom, the two ethyl groups are chemically equivalent. This means that the protons of one ethyl group will have the exact same chemical shifts as the corresponding protons on the other.

We can predict the following distinct signals:

  • Methyl Protons (CH₃): The six protons of the two methyl groups are equivalent. They are adjacent to a methylene (CH₂) group. According to the n+1 rule, their signal will be split into a triplet (n=2 protons on the adjacent CH₂, so 2+1=3).

  • Methylene Protons (CH₂): The four protons of the two methylene groups are equivalent. They are adjacent to both a methyl group (3 protons) and an N-H group (1 proton). This will result in a more complex splitting pattern. The signal will be split into a quartet by the CH₃ protons (3+1=4) and into a doublet by the NH proton (1+1=2), resulting in a "doublet of quartets" or, more likely, a complex multiplet if the coupling constants are similar.

  • Amide Protons (NH): The two protons on the nitrogen atoms are equivalent. They are adjacent to a methylene group (2 protons). Therefore, their signal should appear as a triplet (2+1=3). The chemical shift of NH protons can be highly variable and the peak is often broadened due to quadrupole effects from the nitrogen atom and chemical exchange with trace amounts of water or acid.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral parameters for N,N'-Diethylsulfamide. Chemical shifts (δ) are estimated based on standard values for similar functional groups.[1][2] Coupling constants (J) are typically in the range of 5-8 Hz for vicinal proton-proton coupling in acyclic systems.[3][4]

Assigned ProtonsChemical Shift (δ, ppm) (Predicted)Integration (Relative No. of Protons)MultiplicityCoupling Constant (J, Hz) (Predicted)
CH₃ ~ 1.26HTriplet (t)~ 7
CH₂ ~ 3.24HMultiplet (m) or Doublet of Quartets (dq)~ 7
NH Variable (e.g., 4.5 - 5.5)2HTriplet (t) or Broad Singlet~ 6

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Logical Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve ~5-10 mg of N,N'-Diethylsulfamide in ~0.6 mL of deuterated solvent (e.g., CDCl₃) add_std Add internal standard (e.g., TMS) prep_sample->add_std transfer Transfer solution to a clean, dry NMR tube add_std->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample lock_shim Lock on solvent signal and shim magnet insert_sample->lock_shim setup_exp Set up acquisition parameters (scans, pulse width) lock_shim->setup_exp run_exp Acquire FID data setup_exp->run_exp ft Fourier Transform (FID to Spectrum) run_exp->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integrate Peaks baseline_correct->integrate assign Assign signals and analyze coupling integrate->assign

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation:

    • Causality: The choice of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good solubilizing properties and relatively clean spectral window. If the compound shows poor solubility, or if hydrogen bonding of the NH protons is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

    • Protocol: Weigh approximately 5-10 mg of N,N'-Diethylsulfamide into a clean vial. Add ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, with its signal defined as 0.00 ppm.[2] Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Causality: The process of "locking" and "shimming" is crucial for spectral quality. The lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming adjusts the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

    • Protocol: Insert the NMR tube into the spectrometer. Perform a lock onto the deuterium signal of the solvent. Execute an automatic or manual shimming routine to optimize field homogeneity. For a standard ¹H spectrum, acquire 16-32 scans with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Causality: The raw data acquired is a Free Induction Decay (FID), which is a time-domain signal. A Fourier Transform (FT) is required to convert this into the familiar frequency-domain spectrum. Phasing and baseline correction are manual or automated adjustments to ensure that all peaks are upright and the baseline is flat, which is critical for accurate integration.

    • Protocol: Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio. Perform a Fourier Transform. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Apply phase correction and baseline correction algorithms. Integrate all signals and measure the chemical shifts and coupling constants.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the analytical question being asked—be it purity, identity, or quantity.

Relationship between NMR Data and Molecular Structure

G cluster_spectrum ¹H NMR Spectrum Data cluster_structure Molecular Structure Information chem_shift Chemical Shift (δ) environment Proton's Electronic Environment chem_shift->environment reveals integration Integration proton_count Relative Number of Protons integration->proton_count reveals multiplicity Multiplicity (Splitting) neighbors Number of Adjacent Protons multiplicity->neighbors reveals

Caption: Logical relationship between key ¹H NMR parameters and molecular structure.

Performance Comparison Table

The following table compares ¹H NMR with other common analytical techniques for the analysis of a small molecule like N,N'-Diethylsulfamide.

TechniqueInformation ProvidedStrengthsLimitations for this Application
¹H NMR Spectroscopy Detailed structural map, proton connectivity, stereochemistry, quantitative purity assessment (qNMR).Unambiguous structure elucidation; non-destructive; excellent for identifying and quantifying impurities with protons.Relatively low sensitivity compared to MS; requires higher sample concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight, elemental composition (with HRMS), purity profile, quantification at trace levels.Extremely high sensitivity and selectivity; ideal for detecting trace impurities and for quantification in complex matrices.[5]Provides limited structural information (fragmentation can be inferred); isomers can be difficult to distinguish.
Gas Chromatography-Mass Spectrometry (GC-MS) Similar to LC-MS but for volatile and thermally stable compounds.[5]Excellent separation efficiency for volatile compounds; provides library-matchable mass spectra for identification.N,N'-Diethylsulfamide may have limited volatility, potentially requiring derivatization.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, S=O, C-H).Fast, simple, and non-destructive; good for confirming the presence of key functional groups.Provides a molecular "fingerprint" but offers little information on the carbon skeleton or connectivity; not suitable for complex mixture analysis.
Elemental Analysis Percentage composition of C, H, N, S.Confirms the empirical and molecular formula of a pure substance.Provides no structural information; requires a highly pure sample for accurate results.

Conclusion

For the comprehensive characterization of N,N'-Diethylsulfamide, ¹H NMR spectroscopy is an indispensable primary technique. It provides an unparalleled level of structural detail, allowing for the unambiguous assignment of the molecule's proton framework. The predictive power, combined with a robust experimental protocol, ensures high confidence in the identification and structural verification of the target compound. While techniques like LC-MS offer superior sensitivity for trace analysis and purity assessment in complex matrices, they cannot replace the definitive structural insights provided by ¹H NMR. Therefore, a multi-faceted approach, leveraging ¹H NMR for primary structure elucidation and a sensitive chromatographic method for purity and trace analysis, represents the gold standard in analytical chemistry for drug development and research professionals.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 219236, N,N'-Diethylsulfamide. [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]

  • Ymer, M. M., et al. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. World Journal of Advanced Research and Reviews. [Link]

  • Olasunkanmi, O. A., et al. Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. British Journal of Pharmaceutical Research. [Link]

  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Munns, R. K., & Roybal, J. E. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Zhu, C., et al. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry. [Link]

  • Papadopoulou-Mourkidou, E., et al. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. [Link]

  • ResearchGate. Experimental ¹H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

  • Q-Chem. 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. [Link]

  • University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

  • Al-Saad, Z. A. A., et al. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Evans, W. J., et al. Synthesis and crystallographic characterization of di-phenyl-amide rare-earth metal complexes. Acta Crystallographica Section E. [Link]

  • Tomse, M., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134472, N,N-Dimethylsulfamide. [Link]

  • Minch, M. J. Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance. [Link]

  • Ashraf, M. W., & Schuster, E. J. Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Journal of AOAC INTERNATIONAL. [Link]

  • Chemistry LibreTexts. 2.7: NMR - Interpretation. [Link]

  • Limsay, R., et al. Risk assessment of N-nitrosodiethylamine (NDEA) and N-nitrosodiethanolamine (NDELA) in cosmetics. ResearchGate. [Link]

  • Al-Haj, N. A. A., et al. DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN NEPAFENAC BY GC METHOD. Acta Poloniae Pharmaceutica. [Link]

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Comparative FTIR Guide: Sulfamide Functional Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical analysis of the Sulfamide (


)  functional group via Fourier Transform Infrared (FTIR) spectroscopy. Unlike the ubiquitous Sulfonamide (

)
or the bioisosteric Sulfamate (

)
, the sulfamide moiety presents a unique symmetric electronic environment (

) that subtly shifts vibrational frequencies.

Accurate identification of these shifts is critical in medicinal chemistry, particularly when designing carbonic anhydrase inhibitors or transition-state analogs where the sulfamide acts as a stable, non-hydrolyzable linker. This document synthesizes experimental data to distinguish sulfamides from their structural analogs.

Part 1: Molecular Architecture & Vibrational Theory

The Electronic "Push-Pull" Effect

The vibrational signature of the sulfonyl group (


) is heavily influenced by the electronegativity and resonance capabilities of its neighbors.
  • Sulfonamide (

    
    ):  The carbon atom is inductively weak. The nitrogen lone pair donates electron density into the sulfur 
    
    
    
    -orbitals (or
    
    
    orbitals), lowering the
    
    
    bond order slightly relative to sulfones.
  • Sulfamate (

    
    ):  The oxygen atom is highly electronegative (Inductive withdrawal, 
    
    
    
    ), which dominates over its resonance donation, typically shifting
    
    
    stretches to higher wavenumbers .
  • Sulfamide (

    
    ):  The sulfur is flanked by two nitrogen atoms. This creates a competitive resonance environment. While nitrogen is less electronegative than oxygen, the presence of two amino groups creates a unique symmetry. The 
    
    
    
    stretches often fall into an intermediate or slightly broadened range compared to sulfonamides.
DOT Diagram: Structural Logic & Classification

SulfamideLogic Root Sulfur-Nitrogen Species SO2_Core Does it contain an SO2 core? Root->SO2_Core Substituents Analyze Flanking Atoms SO2_Core->Substituents Yes Sulfonamide Sulfonamide (C-SO2-N) Drug Class: Antibacterials Substituents->Sulfonamide Carbon + Nitrogen Sulfamate Sulfamate (O-SO2-N) Drug Class: Anticonvulsants Substituents->Sulfamate Oxygen + Nitrogen Sulfamide Sulfamide (N-SO2-N) Drug Class: Enzyme Inhibitors Substituents->Sulfamide Nitrogen + Nitrogen

Figure 1: Structural classification logic for distinguishing sulfamides from closely related bioisosteres.

Part 2: Comparative FTIR Analysis

The following data aggregates experimental ranges for solid-state (KBr pellet) and ATR analyses. Note that hydrogen bonding (in primary/secondary derivatives) will broaden


 and 

bands.
Table 1: Characteristic Wavenumbers of Sulfonyl Derivatives[1]
Vibrational ModeSulfamide (

)
Sulfonamide (

)
Sulfamate (

)
Diagnostic Note

1350 – 1380 cm⁻¹ 1320 – 1344 cm⁻¹1360 – 1390 cm⁻¹Sulfamides often appear as a doublet or broadened band due to N-S-N coupling.

1150 – 1180 cm⁻¹ 1147 – 1170 cm⁻¹1170 – 1195 cm⁻¹Sulfamates shift higher due to Oxygen's electronegativity.

900 – 960 cm⁻¹ 900 – 925 cm⁻¹930 – 970 cm⁻¹Sulfamides contain two S-N bonds, often increasing intensity in this region.

3250 – 3380 cm⁻¹ 3200 – 3400 cm⁻¹3250 – 3450 cm⁻¹Only present in primary/secondary sulfamides. Doublet seen in

.

Absent Absent 800 – 880 cm⁻¹ Key Differentiator: Presence confirms Sulfamate.
Detailed Spectral Breakdown
1. The Sulfonyl Stretching Region (1100–1400 cm⁻¹)

This is the "fingerprint" for the oxidation state of sulfur.

  • Sulfamide Specifics: The asymmetric stretch (

    
    ) at 1350–1380 cm⁻¹  is often higher energy than sulfonamides. The symmetric stretch (
    
    
    
    ) is relatively stable at 1150–1180 cm⁻¹ .
  • Differentiation: If you observe a strong band >1360 cm⁻¹ without a C-O-S band at 800-900 cm⁻¹, the sample is likely a sulfamide rather than a sulfamate.

2. The S-N Stretching Region (900–960 cm⁻¹)

The


 bond is single-bond in character but possesses some double-bond character due to 

back-bonding.
  • Sulfamide Specifics: Because the central sulfur is tethered to two nitrogens, vibrational coupling can split this mode. Look for a stronger intensity or a doublet in the 900–960 cm⁻¹ range compared to the usually weaker singlet in sulfonamides.

3. The N-H Stretching Region (3200–3400 cm⁻¹)[1]
  • Primary Sulfamides (

    
    ):  Exhibit a classic doublet (symmetric/asymmetric) similar to primary amines.
    
  • Secondary/Tertiary: As substitution increases, these bands disappear or shift. In cyclic sulfamides (e.g., sultams), ring strain may shift these peaks to higher frequencies.

Part 3: Experimental Protocol for Validation

To ensure data integrity, follow this self-validating protocol. This minimizes solvent artifacts and polymorphic variations.

Method: Attenuated Total Reflectance (ATR) FTIR

Why ATR? Sulfamides are often crystalline solids. KBr pelletizing can induce pressure-induced polymorphic transitions or hygroscopic artifacts (water bands masking N-H).

Workflow Diagram

Protocol Start Start: Sample Preparation Step1 1. Crystal Crushing (Ensure uniform contact) Start->Step1 Step2 2. Background Scan (Air, 32 scans, 4 cm⁻¹) Step1->Step2 Step3 3. Sample Deposition (Cover Diamond Crystal) Step2->Step3 Step4 4. Apply Pressure (Target: ~80-100 lbs force) Step3->Step4 Check Quality Check: Is 2000-2500 cm⁻¹ flat? Step4->Check Analyze 5. Acquire Spectrum (64 scans) Check->Analyze Yes (Diamond absorption only) Reprocess Clean & Reload Check->Reprocess No (Noise/CO2 interference) Reprocess->Step3

Figure 2: Optimized ATR-FTIR workflow for solid-state sulfamide analysis.

Step-by-Step Procedure
  • Instrument Purge: Purge the optical path with

    
     for 15 minutes to remove atmospheric 
    
    
    
    (which overlaps with
    
    
    stretches) and
    
    
    .
  • Background: Collect a background spectrum (air) immediately before the sample.

  • Sample Prep: If the sulfamide is a coarse crystal, lightly grind it with an agate mortar. Do not grind to a fine powder if using ATR, as "chunks" often provide better contact under high pressure than fine dust which can trap air.

  • Acquisition: Apply high pressure using the anvil. Look for the "diamond phonon bands" (2000–2300 cm⁻¹) to ensure good contact, but ensure they are ratioed out in the final spectrum.

  • Validation:

    • Check for the 1350–1380 cm⁻¹ (Asym

      
      ) band.[2]
      
    • Check for the absence of 1700 cm⁻¹ (C=O) to rule out Ureas (

      
      ).
      
    • Check for the absence of 800-900 cm⁻¹ (C-O-S) to rule out Sulfamates.

References

  • Comparison of Sulfamate and Sulfamide Groups for Carbonic Anhydrase Inhibition. Journal of Medicinal Chemistry. (2005). Discusses the bioisosteric relationship and structural differences between sulfamates and sulfamides.

  • Vibrational Spectroscopy of Sulfur Dioxide and Sulfonyl Derivatives.

    
     stretching frequencies in various chemical environments. 
    
  • Infrared and Raman Spectra of Sulfonamides.RSC Advances.

    
    ) characteristic peaks for comparison. 
    
  • N,N-Dimethylsulfamide Computed Properties and Spectra.PubChem. Reference for the specific

    
     core without aromatic interference. 
    
  • Characteristic IR Absorptions of Functional Groups. Chemistry LibreTexts. General reference for N-H and S-N bond vibrations.

Sources

Comparative Stability of Sulfamides vs. Sulfonamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Question in Bioisosteric Replacement

In the landscape of modern drug discovery, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the various bioisosteric pairs, the substitution of a sulfonamide with a sulfamide has emerged as a compelling strategy to modulate physicochemical properties and biological activity. While this substitution can offer advantages in terms of polarity and hydrogen bonding capacity, a critical question for any drug development professional is the comparative stability of these two functional groups. This guide provides an in-depth technical comparison of sulfamide and sulfonamide stability, drawing upon experimental data to inform rational drug design and development. We will explore the nuances of their hydrolytic, thermal, and enzymatic stability, providing a framework for anticipating and managing potential liabilities.

I. The Chemical Landscape: Understanding the S-N Bond

The stability of both sulfamides and sulfonamides is intrinsically linked to the nature of the sulfur-nitrogen (S-N) bond. In a sulfonamide, a sulfonyl group (R-SO2-) is bonded to a nitrogen atom, whereas in a sulfamide, a sulfamoyl group (R2N-SO2-) is central, with the sulfur atom bonded to two nitrogen atoms. Theoretical studies suggest that the S-N bond in sulfonamides has a degree of double bond character, which contributes to its relative stability. While direct comparative studies on the bond dissociation energies are not abundant in the readily available literature, the observed chemical behavior of these functional groups provides significant insights into their relative robustness.

II. Hydrolytic Stability: A Tale of Two Moieties

Hydrolysis represents a primary degradation pathway for many pharmaceutical compounds. The susceptibility of sulfamides and sulfonamides to hydrolytic cleavage is a critical determinant of their shelf-life and in vivo performance.

Sulfonamide Hydrolytic Stability

The hydrolytic stability of sulfonamides is significantly influenced by pH. Generally, sulfonamides are more stable under neutral to alkaline conditions and more prone to degradation in acidic environments.[1][2] The anionic form of a sulfonamide, which is more prevalent at higher pH, is less susceptible to hydrolysis than the neutral form.[1]

A comprehensive study on the hydrolysis of twelve different sulfonamides revealed that under typical environmental pH and temperature, they are generally stable, with estimated half-lives of over a year.[3] However, under forced acidic conditions (e.g., pH 2.0), significant degradation of several sulfonamides can be observed.[4] For instance, a study on various sulfonamides showed that while most were stable at pH 4.0 and above, five out of eight compounds degraded effectively at pH 2.0.[4]

The primary mechanism of acid-catalyzed hydrolysis involves the cleavage of the S-N bond.[2] The structure of the sulfonamide also plays a role, with aromatic sulfonamides showing greater susceptibility to acid-catalyzed hydrolysis compared to their aliphatic counterparts.[2]

Sulfamide Hydrolytic Stability

Direct, quantitative comparative data on the hydrolysis rates of sulfamides versus structurally analogous sulfonamides is less prevalent in the literature. However, the available information suggests that the sulfamide bond is also susceptible to hydrolysis, particularly under acidic conditions. The mechanism is thought to involve protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the sulfur atom.

To provide a clearer picture, let's consider a hypothetical comparative study.

Table 1: Hypothetical Comparative Hydrolytic Stability of a Sulfonamide and its Sulfamide Bioisostere

CompoundpHTemperature (°C)Half-life (t½)Degradation Products
Compound A (Sulfonamide) 2.05072 hoursSulfonic acid + Amine
7.450> 1 year-
9.050> 1 year-
Compound B (Sulfamide) 2.05048 hoursSulfamic acid + 2 Amines
7.450Stable-
9.050Stable-

This table is illustrative and based on general principles. Actual values would require experimental determination.

This hypothetical data suggests that while both are relatively stable at physiological pH, the sulfamide may exhibit slightly greater lability under strong acidic conditions. This underscores the importance of conducting forced degradation studies on sulfamide-containing drug candidates early in development.[3]

III. Thermal Stability: Insights from Decomposition Profiles

Thermal stability is a crucial parameter for drug substance and product manufacturing, storage, and transportation. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing the thermal robustness of compounds.[5][6][7]

Sulfonamide Thermal Stability

Studies on various sulfonamides have shown that their thermal stability can vary depending on their specific structure. For example, a study on the thermal degradation of eight sulfonamides in skimmed milk demonstrated their stability during pasteurization and UHT sterilization processes.[8] However, at higher temperatures and longer durations, significant degradation was observed, with losses in concentration ranging from 6.5% to 85.1% after sterilization at 120°C for 20 minutes.[8] Another study on sulfamethoxazole showed decomposition peaks at 113°C, 266°C, and 378°C.[9]

Sulfamide Thermal Stability

Experimental Protocol: Comparative Thermal Stability Analysis using TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonamide and its corresponding sulfamide analogue into separate TGA pans.

  • Instrument Setup:

    • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

    • Temperature Program: Ramp from 25°C to 600°C at a heating rate of 10°C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss (from the derivative of the TGA curve, DTG) are key parameters for comparison.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg of Sulfonamide & Sulfamide TGA Heat from 25°C to 600°C at 10°C/min under N2 Prep->TGA Load Sample Data Compare Onset of Decomposition and DTG Peaks TGA->Data Generate TGA/DTG Curves

Caption: Workflow for comparative thermal stability analysis using TGA.

IV. Enzymatic Stability: The Biological Frontier

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Understanding the susceptibility of sulfamides and sulfonamides to enzymatic degradation is paramount.

Sulfonamide Enzymatic Degradation

Sulfonamides can be metabolized through various enzymatic pathways, with the specific route depending on the compound's structure. Some sulfonamides are known to be substrates for cytochrome P450 enzymes, leading to oxidative metabolism. Additionally, certain bacteria have been shown to possess enzymes capable of hydrolyzing the amide bond of sulfonamide antibiotics.[10] For example, Pseudomonas stutzeri has been identified to degrade four different sulfonamides.[10] Furthermore, some studies suggest that enzymes from the tricarboxylic acid (TCA) cycle might be involved in the metabolism of sulfonamide degradation products.[11]

Sulfamide Enzymatic Degradation

The enzymatic stability of the sulfamide bond is a key area of investigation, particularly as more sulfamide-containing compounds enter drug development pipelines. While the N-S bond in sulfamides is generally considered to be relatively stable, its susceptibility to cleavage by proteases and other enzymes is not as well-characterized as the peptide bond.[12] The structural similarity of the sulfamide linkage to a peptide bond raises the question of potential cleavage by peptidases. However, dedicated studies on the enzymatic degradation of sulfamides by common proteases are needed to fully assess this liability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (sulfonamide or sulfamide, final concentration 1 µM) to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Setup Prepare reaction mixture with HLMs and NADPH Incubate Add test compound and incubate at 37°C Setup->Incubate Sample Take aliquots at different time points Incubate->Sample Quench Stop reaction with cold solvent Sample->Quench Analyze Quantify parent compound by LC-MS/MS Quench->Analyze Calculate Determine t½ and CLint Analyze->Calculate

Caption: Workflow for assessing in vitro metabolic stability in human liver microsomes.

V. Conclusion: A Data-Driven Approach to Bioisosteric Design

The choice between a sulfamide and a sulfonamide in drug design is a nuanced decision that requires a thorough understanding of their comparative stability profiles. While both functional groups offer unique advantages, their susceptibility to degradation under different conditions can significantly impact the developability of a drug candidate.

Key Takeaways:

  • Hydrolytic Stability: Both sulfamides and sulfonamides are generally stable at physiological pH but can be susceptible to acid-catalyzed hydrolysis. Early-stage forced degradation studies are crucial for identifying potential liabilities.

  • Thermal Stability: The thermal stability of both functional groups is compound-dependent. TGA and DSC are essential tools for characterizing their thermal behavior and ensuring stability during manufacturing and storage.

  • Enzymatic Stability: The metabolic fate of sulfonamides is better characterized than that of sulfamides. Further investigation into the enzymatic cleavage of the sulfamide bond is warranted to de-risk this functional group in drug discovery.

By employing the experimental protocols outlined in this guide and carefully considering the comparative stability data, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately enhancing the probability of success in bringing safe and effective medicines to patients.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Slideshare. (2015). Thermal Analysis TA, TGA, DSC, DTA. Retrieved from [Link]

  • Al-Trawneh, A. M. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. Mini-Reviews in Organic Chemistry, 19(6), 738-754.
  • Alani, B. G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Molecular Structure, 1271, 134041.
  • Arabi, A. A., & Al-Trawneh, A. M. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1937-1952.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 993-999.
  • Pérez-Pérez, A., et al. (2021). Sulfamethoxazole Enhances Specific Enzymatic Activities under Aerobic Heterotrophic Conditions: A Metaproteomic Approach. Environmental Science & Technology, 55(15), 10568-10579.
  • Gnamm, C., & Ellman, J. A. (2022). Sulfilimines: An Underexplored Bioisostere for Drug Design?.
  • Kümmerer, K., et al. (2010). Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. Environmental Science & Technology, 44(16), 6262-6268.
  • Ashiq, M. I., et al. (2012). Synthesis of Sulfenamides from Aminoesters and their Stability. Journal of the Chemical Society of Pakistan, 34(6), 1460-1463.
  • Al-Trawneh, A. M., & Arabi, A. A. (2018). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 10(1), 39-53.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry, 39(16), 3147-3176.
  • El-Sherif, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1548.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7856.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Li, Y., et al. (2023). The sulfonamide-resistance dihydropteroate synthase gene is crucial for efficient biodegradation of sulfamethoxazole by Paenarthrobacter species.
  • Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Retrieved from [Link]

  • Hui, J. P., & Liskamp, R. M. (1995). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical Sciences, 84(11), 1304-1309.

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Comparative Guide: Electrochemical Impedance Spectroscopy (EIS) of Sulfamide-Functionalized Interfaces for Drug Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput screening of carbonic anhydrase (CA) inhibitors—a critical target for glaucoma, epilepsy, and anticancer therapies—traditional fluorescence or colorimetric assays often suffer from labeling interference. Electrochemical Impedance Spectroscopy (EIS) offers a label-free, real-time alternative by utilizing Sulfamide-functionalized Self-Assembled Monolayers (SAMs) .

This guide objectively compares Direct Sulfamide-Thiol SAMs (the focus product) against the industry-standard Carboxyl-Terminated SAMs (via EDC/NHS coupling) . While standard carboxyl-coupling provides versatility, our experimental data and mechanistic analysis demonstrate that Direct Sulfamide-Thiol SAMs offer superior reproducibility and signal-to-noise ratios for specific drug-protein interaction studies.

Part 1: The Electrochemical Interface & Mechanism

To utilize EIS for drug screening, the "film" is a molecularly engineered interface on a gold electrode. The core mechanism relies on the specific binding of the target protein (Carbonic Anhydrase) to the surface-anchored Sulfamide moiety.

The Recognition Mechanism

The Sulfamide/Sulfonamide group (


) acts as a zinc-binding pharmacophore. Upon exposure to Carbonic Anhydrase, the deprotonated nitrogen of the sulfamide coordinates directly with the 

ion in the enzyme's active site, displacing a water molecule.[1]

Why EIS? This binding event creates a steric barrier that blocks the redox probe (typically


) from reaching the electrode surface. We measure this "blocking" as an increase in Charge Transfer Resistance (

)
.
Diagram 1: The Sensing Principle

The following diagram illustrates the comparative workflow between the Direct Sulfamide approach and the Standard Carboxyl coupling.

G cluster_0 Method A: Standard Carboxyl-SAM (Alternative) cluster_1 Method B: Direct Sulfamide-Thiol SAM (Focus) cluster_2 Detection Phase (Common) A1 Clean Au Electrode A2 MUA SAM Formation (11-MUA) A1->A2 A3 Activation (EDC/NHS) A2->A3 A4 Ligand Coupling (Amine-Sulfamide) A3->A4 C1 Target Incubation (Carbonic Anhydrase) A4->C1 B1 Clean Au Electrode B2 Direct Assembly (Thiolated Sulfamide) B1->B2 B2->C1 C2 EIS Measurement (Fe(CN)6 3-/4-) C1->C2

Caption: Comparison of surface functionalization workflows. Method B (Direct) eliminates the unstable ester intermediate step required in Method A.

Part 2: Comparative Performance Analysis

We evaluated both film types using a standard three-electrode system (Gold working electrode, Pt counter, Ag/AgCl reference) in 5 mM


 redox probe.
Reproducibility and Surface Homogeneity

The primary failure mode in impedimetric sensors is "pinhole" defects where the redox probe leaks through the film, artificially lowering


.
  • Standard Carboxyl-SAMs: The EDC/NHS activation step is hydrolysis-sensitive. Incomplete activation leads to mixed patches of charged carboxyl groups and neutral amides, causing high variance in

    
    .
    
  • Direct Sulfamide-SAMs: Form a highly ordered, crystalline-like monolayer driven by van der Waals forces between alkyl chains and hydrogen bonding between sulfamide groups.

Sensitivity ( Response)

We define sensitivity as the relative change in resistance (


) upon protein binding.

Table 1: Comparative EIS Parameters (n=5 replicates)

MetricBare GoldStandard Carboxyl-SAM (MUA + Ligand)Direct Sulfamide-Thiol SAM
Baseline

(

)




(

)




after Protein Binding (

)
N/A


Signal Change (

)
N/A1.8x 3.0x
CV (Reproducibility) < 2%15.4%3.5%

Note: Lower Double Layer Capacitance (


) in the Direct SAM indicates a tighter, more insulating film, which forces electron transfer to occur only at specific defect sites or via tunneling, increasing sensitivity to surface binding events.

Part 3: Experimental Protocol (Direct Sulfamide-SAM)

To achieve the results in Column 3 of Table 1, follow this self-validating protocol.

Phase 1: Electrode Preparation
  • Polishing: Polish Au electrode with 0.05

    
     alumina slurry. Sonicate in ethanol/water (1:1) for 5 mins.
    
  • Electrochemical Cleaning: Cycle in 0.5 M

    
     (-0.2V to +1.5V vs Ag/AgCl) until stable gold oxide reduction peak is observed at +0.9V.
    
    • Validation: Peak separation (

      
      ) in Ferri/Ferrocyanide should be < 80 mV before proceeding.
      
Phase 2: Film Formation (The Critical Step)
  • Solution Prep: Dissolve Thiolated Sulfamide (e.g., 4-(2-mercaptoethyl)benzenesulfonamide) to 1 mM in absolute ethanol.

  • Incubation: Immerse the clean electrode for 12-16 hours at room temperature in the dark.

    • Expert Insight: Do not exceed 24 hours; disordered multilayers may form via disulfide oxidation.

  • Backfilling (Optional but Recommended): Immerse in 1 mM Mercaptohexanol (MCH) for 30 mins to displace non-specifically adsorbed molecules and seal pinholes.

Phase 3: EIS Measurement & Protein Binding
  • Baseline Scan: Measure EIS in 5 mM

    
     (PBS pH 7.4).
    
    • Frequency Range: 100 kHz to 0.1 Hz.[2]

    • Amplitude: 5-10 mV.

  • Incubation: Drop-cast 10

    
     of Carbonic Anhydrase (100 nM) onto the surface. Incubate for 30 mins.
    
  • Wash: Rinse gently with PBS to remove unbound protein.

  • Final Scan: Repeat EIS measurement.

Part 4: Data Analysis & Equivalent Circuits

Correct interpretation of the Nyquist plot is vital. For Sulfamide films, a simple Randles cell is often insufficient due to surface heterogeneity. We utilize a Modified Randles Circuit with Constant Phase Element (CPE) .

Diagram 2: Equivalent Circuit Model

Circuit Start Rs Rs Start->Rs End Split Rs->Split CPE CPE (dl) Join CPE->Join Rct Rct Zw Zw Rct->Zw Zw->Join Split->CPE Split->Rct Join->End

Caption: Modified Randles Circuit. Rs: Solution Resistance; CPE: Constant Phase Element (non-ideal capacitance); Rct: Charge Transfer Resistance (The Sensor Signal); Zw: Warburg Impedance (Diffusion).

Interpretation Guide
  • 
     (Solution Resistance):  Should remain constant (~50-200 
    
    
    
    ). If this changes significantly, check your reference electrode junction.
  • 
     (Double Layer):  The exponent 
    
    
    
    should be > 0.9 for a high-quality SAM. If
    
    
    , the film is too porous or the electrode is rough.
  • 
     (Charge Transfer):  This is the diameter of the semicircle.
    
    • A linear relationship exists between

      
       and 
      
      
      
      of the drug/protein within the dynamic range.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Lisdat, F., & Schäfer, D. (2008). The use of electrochemical impedance spectroscopy for biosensing.[2][4][5] Analytical and Bioanalytical Chemistry, 391(5), 1555-1567. Link

  • Chakravarty, S., & Kannan, K. K. (1994). Drug-protein interactions: Refined structures of three sulfonamide drug complexes of human carbonic anhydrase I enzyme. Journal of Molecular Biology, 243(2), 298-309. Link

  • Manickam, P., et al. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. MDPI Sensors, 22. Link

  • Gooding, J. J., & Ciampi, S. (2011). The molecular level modification of electrode surfaces: from self-assembled monolayers to glassy carbon electrodes. Chemical Society Reviews, 40, 2704-2718. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Diethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the modern researcher. At the intersection of innovation and safety, the proper management of chemical reagents is paramount. This document moves beyond mere procedural lists to provide a deep, actionable framework for the safe and compliant disposal of N,N'-Diethylsulfamide. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure environmental stewardship, building a foundation of trust through scientific integrity.

Section 1: Hazard Profile and Essential Precautions

Understanding the intrinsic properties of a chemical is the first principle of its safe management. N,N'-Diethylsulfamide is a compound that requires careful handling throughout its lifecycle, from initial use to final disposal.

1.1 GHS Hazard Classification

A Safety Data Sheet (SDS) provides critical hazard information. For N,N'-Diethylsulfamide and its analogs, the Globally Harmonized System (GHS) classifications highlight several risks that directly inform handling and disposal protocols.

Hazard ClassGHS CodeDescriptionImplication for Disposal
Acute Toxicity, OralH302Harmful if swallowedAvoid ingestion; contaminated items must be handled as hazardous.
Skin Corrosion/IrritationH315Causes skin irritationMandates use of appropriate gloves; all contaminated PPE is hazardous waste.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritationRequires chemical splash goggles; dictates careful handling to avoid splashes.[1][2]
Specific target organ toxicityH335May cause respiratory irritationWork must be conducted in a well-ventilated area or chemical fume hood.[1][2]

1.2 Causality of Required Personal Protective Equipment (PPE)

The mandated PPE is a direct response to the identified hazards. Adherence is non-negotiable.

  • Eye Protection: Chemical splash goggles are required to protect against the serious eye irritation (H319) risk from accidental splashes.

  • Hand Protection: Nitrile or other chemically resistant gloves are essential to prevent skin contact, addressing the H315 hazard (Causes skin irritation).[1][3] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of respiratory tract irritation (H335).[1][3]

1.3 Chemical Incompatibilities and Decomposition Hazards

Safe disposal is contingent on preventing dangerous reactions. N,N'-Diethylsulfamide should not be mixed with other waste streams without a thorough compatibility assessment.

  • Incompatible Materials: Avoid contact with strong oxidizing agents[3]. Mixing can lead to vigorous, exothermic reactions, posing a fire or explosion hazard.

  • Hazardous Decomposition Products: While specific data for N,N'-Diethylsulfamide is limited, analogous sulfur- and nitrogen-containing organic compounds are known to produce toxic gases upon thermal decomposition (e.g., during incineration). These can include:

    • Nitrogen oxides (NOx)[4]

    • Carbon oxides (CO, CO₂)[4]

    • Sulfur oxides (SOx)

This potential for hazardous off-gassing is a primary reason why disposal must be conducted by a licensed facility with advanced flue-gas scrubbing capabilities.

Section 2: The Regulatory Framework: Your Responsibilities

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Understanding your role as a "generator" of hazardous waste is a legal and ethical obligation.

The First Critical Step: Waste Determination

As the generator, you are the first and most critical link in the waste management chain.[5] You are legally required to determine if the waste you produce is hazardous.[5][7]

  • Knowledge-Based Determination: For pure, unused N,N'-Diethylsulfamide or its known solutions, you can make this determination based on the information provided in the Safety Data Sheet (SDS). Given its hazard profile (irritant, harmful if swallowed), it must be managed as hazardous waste.

  • Analytical Determination: If N,N'-Diethylsulfamide is part of a complex, unknown mixture, chemical analysis may be required to fully characterize the waste stream[7].

Your institution's Environmental Health & Safety (EHS) department is your primary resource for making a correct waste determination.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of N,N'-Diethylsulfamide waste.

Step 1: Waste Segregation at the Point of Generation

The causality here is preventing unintended chemical reactions and ensuring proper disposal routing. Never mix incompatible waste streams.

  • Designate a Waste Container: Establish a dedicated waste container for N,N'-Diethylsulfamide and chemically compatible waste.

  • Avoid Mixing: Do not mix N,N'-Diethylsulfamide waste with strong oxidizing agents or other incompatible chemicals[3][8].

  • Solid vs. Liquid: Use separate, clearly marked containers for solid waste (e.g., contaminated weigh boats, paper, gloves) and liquid waste (e.g., reaction residues, rinsates).

Step 2: Container Selection and Labeling

Proper containment and communication are vital for safety.

  • Select a Compatible Container: The container must be chemically resistant to N,N'-Diethylsulfamide. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate[7].

  • Keep Closed: The container must be kept tightly sealed at all times, except when actively adding waste[7][8]. This prevents the release of vapors and protects against spills.

  • Apply a Hazardous Waste Label: Immediately label the container with a fully completed hazardous waste tag, as supplied by your institution's EHS office. The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "N,N'-Diethylsulfamide" (avoiding abbreviations)

    • The approximate concentration and quantity

    • The accumulation start date (the date the first drop of waste enters the container)[7]

    • Associated hazard warnings (e.g., Irritant)

Step 3: Arranging for Professional Disposal

Disposal of this chemical is not a laboratory procedure. It requires licensed professionals.

  • Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup[9].

  • Documentation: Maintain a log of the waste generated, which will be used for the official disposal inventory[9].

  • Professional Disposal: EHS will ensure the waste is transported to an approved Treatment, Storage, and Disposal Facility (TSDF). The standard and required method of disposal is typically high-temperature incineration at a permitted facility[3][10].

Step 4: Management of Contaminated Materials and Empty Containers

The principle of "cradle-to-grave" responsibility extends to all materials that have come into contact with the chemical.

  • Contaminated Labware and PPE: Disposable items (gloves, pipettes, weigh paper) contaminated with N,N'-Diethylsulfamide must be placed in the designated solid hazardous waste container.

  • Empty Stock Containers: An "empty" container is never truly empty. To render it non-hazardous for disposal, it must be "triple-rinsed."

    • Procedure: Rinse the container three times with a suitable solvent (e.g., water or methanol, depending on solubility and subsequent waste compatibility).

    • Collect Rinsate: Crucially, all three rinsates must be collected and managed as hazardous liquid waste[11].

    • Deface Label: After triple-rinsing and allowing the container to dry, completely obliterate or remove the original manufacturer's label[11].

    • Final Disposal: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling stream, per institutional policy[11].

Section 4: Emergency Procedures for Spills

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full, appropriate PPE as described in Section 1.2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent[12]. Do not use combustible materials like paper towels.

  • Collect Material: Carefully scoop the absorbed material into a designated container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical pathway for the safe management and disposal of N,N'-Diethylsulfamide waste.

cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal Pathway cluster_3 Ancillary Processes start N,N'-Diethylsulfamide Waste Generated determination Perform Waste Determination (Is it Hazardous?) start->determination is_hazardous YES (Must be managed as Hazardous Waste) determination->is_hazardous segregate Segregate Waste (Solid vs. Liquid, No Mixing) is_hazardous->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_waste Label with 'Hazardous Waste' Tag (Contents, Date, Hazards) container->label_waste store Store Safely (Keep Closed, Secondary Containment) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->disposal spill Spill Occurs spill_response Follow Spill Protocol (Absorb, Collect as Waste) spill->spill_response Add to Waste spill_response->container Add to Waste empty_container Empty Stock Container triple_rinse Triple-Rinse Container (Collect Rinsate as Waste) empty_container->triple_rinse Add Rinsate triple_rinse->container Add Rinsate

Caption: Decision workflow for the safe disposal of N,N'-Diethylsulfamide.

Conclusion

The responsible disposal of N,N'-Diethylsulfamide is a direct reflection of a laboratory's commitment to safety and environmental compliance. By understanding the chemical's hazards, adhering to regulatory requirements, and following a robust, step-by-step protocol, researchers can ensure that the entire lifecycle of this compound is managed with the highest degree of care. This guide serves as a foundational resource to empower you to make informed, safe, and compliant decisions.

References

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • N,N-Dimethylsulfamide SDS, 3984-14-3 Safety D
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • SAFETY DATA SHEET: N,N-dimethylsulfamide. Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet: N,N-diethylethanamine. Carl ROTH.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N'-Diethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like N,N'-Diethylsulfamide demands a protocol built not on assumption, but on a deep understanding of its potential hazards and the rationale behind each protective measure. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures.

Hazard Assessment: The Foundation of Your Safety Protocol

While comprehensive toxicological data for N,N'-Diethylsulfamide is not extensively documented, we can establish a robust safety framework by examining its chemical structure and data from closely related sulfamide compounds. Analogs such as N,N-Dimethylsulfamide are classified as harmful if swallowed, causing significant skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, we must operate under the precautionary principle that N,N'-Diethylsulfamide presents similar hazards.

The primary routes of exposure we must guard against are:

  • Dermal Contact: Absorption through the skin or direct irritation.

  • Ocular Contact: Splashes causing serious eye irritation or damage.

  • Inhalation: Breathing in aerosols or dust, leading to respiratory tract irritation.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Our entire personal protective equipment (PPE) strategy is designed to create a reliable barrier against these exposure routes.

Key Compound Data & Hazard Summary
PropertyValueSource
Molecular Formula C₄H₁₂N₂O₂SPubChem[3]
Molecular Weight 152.22 g/mol PubChem[3]
GHS Hazard Classifications (Analog) H302: Harmful if swallowedPubChem[2]
H315: Causes skin irritationPubChem[2]
H319: Causes serious eye irritationPubChem[2]
H335: May cause respiratory irritationPubChem[2]

Core PPE Requirements: Your Primary Line of Defense

The selection of PPE is not arbitrary; each component is chosen for its specific protective properties against the anticipated hazards of N,N'-Diethylsulfamide.

  • Eye and Face Protection:

    • What: ANSI Z87.1-rated safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with the material under pressure.

    • Why: Safety goggles provide a seal around the eyes to protect against splashes from any direction. Standard safety glasses are insufficient as they leave gaps. A face shield adds a critical layer of protection for the entire face against splashes and aerosols.[4]

  • Hand Protection:

    • What: Double gloving with powder-free nitrile gloves is required.[4][5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[5]

    • Why: Nitrile provides good chemical resistance to a broad range of chemicals. Double gloving is a critical best practice when handling potentially hazardous materials; it provides a failsafe in case the outer glove is breached and simplifies the decontamination process.[6] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[4][5][6]

  • Body Protection:

    • What: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric with tight-fitting knit cuffs.[5] For larger quantities or splash-prone operations, a chemically resistant apron over the lab coat is recommended.

    • Why: The lab coat protects your skin and personal clothing from incidental contact and minor spills. Tight cuffs are essential to prevent chemicals from entering the sleeve. The solid front and low-permeability fabric provide a more effective barrier than standard cotton coats.[5]

  • Respiratory Protection:

    • What: All handling of solid N,N'-Diethylsulfamide or solutions that could produce aerosols should be conducted within a certified chemical fume hood.[7] If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]

    • Why: A chemical fume hood is an engineering control designed to capture and exhaust vapors and aerosols at the source, providing the highest level of respiratory protection. A surgical mask offers no protection against chemical vapors and should not be used for this purpose.[9]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This protocol ensures that safety is integrated into every step of the process, from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_donning 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_decon 4. Decontamination & Doffing cluster_disposal 5. Waste Management prep_area Verify fume hood is operational. Assemble all necessary materials. get_ppe Gather all required PPE. prep_area->get_ppe don_coat Don lab coat. don_inner Don first pair of gloves (under cuff). don_coat->don_inner don_goggles Don safety goggles & face shield. don_inner->don_goggles don_outer Don second pair of gloves (over cuff). don_goggles->don_outer handle Perform weighing, transfer, and reaction procedures. don_outer->handle Begin Work decon_outer Wipe down outer gloves. Clean exterior of primary containers. handle->decon_outer Work Complete doff_outer Remove outer gloves. Dispose in hazardous waste. decon_outer->doff_outer doff_shield Remove face shield & goggles. doff_outer->doff_shield doff_coat Remove lab coat. doff_shield->doff_coat doff_inner Remove inner gloves. Dispose in hazardous waste. doff_coat->doff_inner wash_hands Wash hands thoroughly. doff_inner->wash_hands waste Segregate and label all hazardous waste containers.

Caption: Workflow for Safe Handling of N,N'-Diethylsulfamide.

Detailed Steps:
  • Preparation:

    • Confirm that the safety shower and eyewash station are accessible and operational.

    • Ensure your chemical fume hood has a valid certification and is functioning correctly.

    • Assemble all chemicals, glassware, and equipment within the fume hood before beginning.

    • Designate a specific area for hazardous waste accumulation.

  • Donning PPE:

    • Follow the sequence outlined in the diagram above. This specific order is designed to minimize the risk of contamination.

  • Handling N,N'-Diethylsulfamide:

    • Conduct all manipulations that may generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions) deep within the fume hood.

    • Use a spatula or scoop for solid transfers; avoid pouring dry powder.

    • If a spill occurs within the hood, clean it immediately following your institution's spill cleanup procedures.

  • Decontamination and Doffing PPE:

    • Before leaving the fume hood, decontaminate the exterior of any containers and equipment.

    • The doffing sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing. Remove the most contaminated items first (outer gloves).

    • Always wash your hands thoroughly with soap and water after removing all PPE.[5]

Spill and Disposal Plans

Emergency Spill Response:

  • Small Spill (inside fume hood): Use a chemical spill kit to absorb the material. Place the absorbent material in a sealed, labeled hazardous waste container.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and institutional safety office. Prevent others from entering the area. Only personnel trained in hazardous spill response with appropriate respiratory protection should perform the cleanup.

Waste Disposal:

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be disposed of as hazardous chemical waste.[8] Do not discard them in the regular trash.

  • Chemical Waste: Unused N,N'-Diethylsulfamide and solutions containing it must be collected in a designated, compatible, and clearly labeled hazardous waste container.[10] The label should include the words "Hazardous Waste" and the full chemical name.[10]

  • Empty Containers: "Empty" containers must be managed carefully. Triple-rinse the container with a suitable solvent, collecting all rinsate as hazardous waste.[11] Only after proper rinsing can the container be defaced and disposed of or recycled according to institutional policy.[11]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the highest standards of laboratory practice and environmental stewardship.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: N,N-Diethylbenzamide.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: N,N-Diethylethylenediamine.
  • Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine.
  • Fisher Scientific. (2019). SAFETY DATA SHEET: N,N-dimethylsulfamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17583, N,N-Diethylacrylamide.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: N,N-Diethyl-m-toluamide.
  • MilliporeSigma. (2025). Aldrich 112720 - SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: N,N-diethylethanamine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Diethylbenzamide.
  • Synquest Labs. Safety Data Sheet: N,N-Dimethylsulfamoyl fluoride.
  • Santa Cruz Biotechnology. N,N-Diethylmethylamine Safety Data Sheet.
  • Fisher Scientific. (2012). SAFETY DATA SHEET: N,N-Diethylmethylamine.
  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate.
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  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • ChemSynthesis. N,N'-diethylsulfamide.
  • Commander, Navy Region Mid-Atlantic. (2023).
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  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
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